ginsenoside F5
Description
This compound is a natural product found in Panax ginseng with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35+,36-,38+,39+,40+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQPASKWCJCPI-DOGUGFTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of Ginsenoside F5
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical structure, properties, and experimental protocols related to Ginsenoside F5, a rare triterpenoid saponin of significant interest in pharmacological research.
Introduction
This compound is a naturally occurring dammarane-type saponin isolated from the roots and flower buds of Panax ginseng C. A. Mey.[1][2]. As a member of the ginsenoside family, which constitutes the primary bioactive components of ginseng, this compound has garnered attention for its potential therapeutic properties, notably its pro-apoptotic effects on cancer cells[3][4]. This guide details its chemical architecture, spectroscopic characteristics, and the methodologies employed for its isolation and characterization, providing a foundational resource for further research and development.
Chemical Structure and Physicochemical Properties
This compound is classified as a protopanaxatriol (PPT)-type ginsenoside. Its structure consists of a tetracyclic triterpenoid aglycone, (20S)-protopanaxatriol, linked to a disaccharide moiety at the C-6 hydroxyl group. The sugar chain is composed of an α-L-arabinofuranosyl unit attached to a β-D-glucopyranoside.
The formal chemical nomenclature for this compound is (3β,6α,12β)-3,6,12-Trihydroxydammar-24-en-20-yl 6-O-α-L-arabinofuranosyl-β-D-glucopyranoside[5][]. Its structural isomer, Ginsenoside F3, differs in the configuration of the sugar moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | [7] |
| CAS Number | 189513-26-6 | [1][3][8] |
| Molecular Formula | C₄₁H₇₀O₁₃ | [4][8][9] |
| Molecular Weight | 770.99 g/mol | [4][8] |
| Compound Type | Triterpenoid Saponin | [1] |
| Source | Panax ginseng C. A. Mey. | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound has been confirmed through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the elemental composition and exact mass. In negative ion mode, this compound is typically detected as a formate adduct [M+HCOO]⁻.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value | Reference |
| Calculated Mass | 770.4816 | [10] |
| Observed m/z | 770.4809 | [10] |
| Adduct Ion (Negative Mode) | [M+HCOO]⁻ | [10] |
| Observed Adduct m/z | 815.4791 | [10] |
| Mass Accuracy (ppm) | 0.9 | [10] |
¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum provides a detailed carbon fingerprint of the molecule, allowing for the assignment of each carbon atom in the aglycone and sugar moieties. The data below was recorded in Pyridine-d₅.
Table 3: ¹³C-NMR Chemical Shift Assignments for this compound (in C₅D₅N)
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| Aglycone | Glucosyl (Glc) | ||
| 1 | 39.3 | 1' | 106.1 |
| 2 | 28.3 | 2' | 75.6 |
| 3 | 78.4 | 3' | 78.3 |
| 4 | 40.0 | 4' | 71.8 |
| 5 | 61.9 | 5' | 77.9 |
| 6 | 77.9 | 6' | 68.8 |
| 7 | 48.0 | Arabinofuranosyl (Ara(f)) | |
| 8 | 41.2 | 1'' | 110.1 |
| 9 | 51.6 | 2'' | 83.5 |
| 10 | 37.5 | 3'' | 78.6 |
| 11 | 31.8 | 4'' | 86.0 |
| 12 | 71.1 | 5'' | 62.9 |
| 13 | 49.5 | ||
| 14 | 51.7 | ||
| 15 | 31.3 | ||
| 16 | 26.8 | ||
| 17 | 51.8 | ||
| 18 | 17.0 | ||
| 19 | 17.6 | ||
| 20 | 73.5 | ||
| 21 | 22.7 | ||
| 22 | 36.1 | ||
| 23 | 23.3 | ||
| 24 | 126.1 | ||
| 25 | 131.6 | ||
| 26 | 25.9 | ||
| 27 | 17.8 | ||
| 28 | 29.3 | ||
| 29 | 16.5 | ||
| 30 | 17.6 | ||
| Reference:[11] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol details the methodology for isolating and purifying this compound from the crude extracts of flower buds of Panax ginseng (CEFBPG), as described by Li et al. (2016).[11]
Objective: To separate and purify this compound and its isomer F3 from a complex plant extract.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Analytical Scale Separation:
-
Instrumentation: Agilent 1260 series HPLC system.
-
Column: Zorbax Eclipse XDB C-18 column (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A ternary mixture of acetonitrile–water–phosphoric acid (28:71:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 203 nm.
-
Run Time: 40 minutes.
Semi-Preparative Scale Purification:
-
Instrumentation: A semi-preparative HPLC system.
-
Column: Daisogel C-18 column (20 mm × 250 mm, 10 µm).
-
Mobile Phase: Gradient elution with acetonitrile (A) and water (B). Gradient: 32% A to 28% A.
-
Flow Rate: 10 mL/min.
-
Sample Loading: 20–30 mg of pre-fractionated extract.
-
Outcome: Yields this compound with a purity exceeding 96%.
Structure Verification: The purified fractions are subjected to HRESIMS and NMR (¹H, ¹³C) analysis to confirm the structure and purity.
Caption: Figure 1. Experimental Workflow for this compound Isolation.
Biological Activity and Signaling Pathway
This compound has been reported to significantly inhibit the proliferation of human promyelocytic leukemia (HL-60) cells by inducing apoptosis.[3][4][8] While the precise molecular targets of F5 are still under investigation, many ginsenosides exert their pro-apoptotic effects by modulating key signaling cascades within the cell. A common mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway.
This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 subsequently activates effector caspases like caspase-3, culminating in the execution of apoptosis, characterized by DNA fragmentation and cell death.
Caption: Figure 2. Generalized Intrinsic Apoptosis Pathway.
References
- 1. This compound | CAS:189513-26-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 189513-26-6 [amp.chemicalbook.com]
- 7. Ginsenoside-F5 | C41H70O13 | CID 46224647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Compound: this compound (CHEMBL583152) - ChEMBL [ebi.ac.uk]
- 10. Mass Spectrometry Based Profiling and Imaging of Various Ginsenosides from Panax ginseng Roots at Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
Ginsenoside F5: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginsenoside F5, a rare saponin derived from the flower buds of Panax ginseng, is emerging as a compound of significant interest in oncology research. Its potential as a therapeutic agent is underscored by its demonstrated ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, with a focus on its impact on critical cellular processes. Due to the limited availability of studies specifically on this compound, this guide also incorporates data from the closely related and structurally similar ginsenoside, Rg5, to provide a more comprehensive understanding of its potential anticancer activities.
Data Presentation: Cytotoxicity of Ginsenosides in Cancer Cells
The cytotoxic effects of ginsenosides, particularly Rg5, have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cancer cell growth.
| Ginsenoside | Cancer Cell Line | IC50 Value | Citation |
| Rg5 | Eca-109 (Human Esophageal Cancer) | 8.245 µM | [1] |
| Rg5 | MHCC-97H (Human Liver Cancer) | 4.937 µg/mL | [2] |
| Rg5 | HeLa-PTX-R (Paclitaxel-Resistant Human Cervical Adenocarcinoma) | ~20 µM | [3] |
| Rg5 | MG-63 (Human Osteosarcoma) | Effective inhibitory concentration range: 80-1280 nM | [4][5] |
| Rg5 | HOS (Human Osteosarcoma) | Effective inhibitory concentration range: 160-1280 nM | [4][5] |
| Rg5 | U2OS (Human Osteosarcoma) | Effective inhibitory concentration range: 80-1280 nM | [4][5] |
| Rg5 | MCF-7 (Human Breast Cancer) | Greater cytotoxicity compared to Rb1 and Rg3 | |
| Rg5 | AGS (Human Gastric Adenocarcinoma) | Suppressed viability in a concentration-dependent manner | [6] |
| Rg5 | MKN-45 (Human Gastric Adenocarcinoma) | Suppressed viability in a concentration-dependent manner | [6] |
| Rg5 | H1650 (Human Non-Small Cell Lung Cancer) | Dose- and time-dependent suppression of viability | [7] |
| Rg5 | A549 (Human Non-Small Cell Lung Cancer) | Dose- and time-dependent suppression of viability | [7] |
Core Mechanisms of Action
This compound and its analogue Rg5 exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of several critical intracellular signaling pathways.
Induction of Apoptosis
Ginsenoside Rg5 has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
-
Intrinsic Pathway: Rg5 treatment leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, leading to the cleavage of downstream effectors like PARP and ultimately, apoptotic cell death. Key players in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
-
Extrinsic Pathway: Evidence suggests that Rg5 can also activate caspase-8, a key initiator caspase in the death receptor pathway.[1]
Cell Cycle Arrest
Ginsenoside Rg5 has been demonstrated to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer cells and at the S phase in gastric cancer cells.[6][7] This arrest is mediated by the regulation of key cell cycle proteins, including:
-
Upregulation of p21: A cyclin-dependent kinase inhibitor that halts cell cycle progression.[6]
-
Downregulation of Cyclin B1 and Cdc2: Essential proteins for the G2/M transition.[7]
-
Downregulation of Cyclin A1/CDK2 complex: Crucial for S phase progression.[6]
Inhibition of Metastasis
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Ginsenoside Rg5 has been shown to inhibit these processes by targeting key signaling molecules.[6]
-
Downregulation of Matrix Metalloproteinases (MMPs): Rg5 treatment has been associated with reduced expression of MMP2 and MMP9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in invasion.[6]
Signaling Pathways Modulated by this compound/Rg5
The anticancer effects of this compound and Rg5 are underpinned by their ability to modulate several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Ginsenoside Rg5 has been shown to inhibit the PI3K/Akt pathway by decreasing the phosphorylation of both PI3K and Akt. This inhibition contributes to the induction of both apoptosis and autophagy.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of ginsenosides on the MAPK pathway can be cell-type dependent, but in some contexts, they have been shown to modulate its activity to promote apoptosis.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to chronic inflammation and tumor progression. Ginsenoside Rg5 has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound and its analogues.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis
Purpose: To detect the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Treat cancer cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, p21) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Treat cancer cells with this compound for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (PI Staining)
Purpose: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Treat cancer cells with this compound for the desired duration.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assay (Wound Healing Assay)
Purpose: To assess the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
Purpose: To evaluate the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with Matrigel.
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Conclusion
This compound, along with its closely related analogue Rg5, demonstrates significant anticancer potential through the modulation of multiple critical cellular processes and signaling pathways. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by targeting the PI3K/Akt, MAPK, and NF-κB pathways highlights its promise as a multi-targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of action of this promising natural compound and to explore its potential for clinical application in cancer therapy. Further research is warranted to fully elucidate the specific activities of this compound and to translate these preclinical findings into effective cancer treatments.
References
- 1. Ginsenoside Rg5 induces apoptosis in human esophageal cancer cells through the phosphoinositide-3 kinase/protein kinase B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of Ginsenoside Rk1 and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ginsenoside Rg5 Inhibits Human Osteosarcoma Cell Proliferation and Induces Cell Apoptosis through PI3K/Akt/mTORC1-Related LC3 Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of ginsenoside Rg5 on cell cycle and invasion of gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg5 induces NSCLC cell apoptosis and autophagy through PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginsenoside F5: A Comprehensive Technical Guide to its Biological and Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginsenoside F5 is a rare protopanaxadiol (PPD)-type saponin isolated from the flower buds of Panax ginseng. As a minor ginsenoside, it is structurally similar to other ginsenosides like Rg3 and Rg5, sharing the same dammarane-type triterpenoid aglycone. Emerging research has begun to shed light on the diverse biological and pharmacological activities of this compound, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of this compound's activities, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and skin-whitening properties. While specific quantitative data and detailed protocols for this compound are still emerging, this guide leverages available information and data from structurally related ginsenosides, particularly Rg5, to provide a comprehensive and practical resource.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C41H70O13 | [1] |
| Molecular Weight | 770.98 g/mol | [1] |
| Type | Protopanaxadiol (PPD) Ginsenoside | [2] |
| Source | Flower buds of Panax ginseng | [1] |
| Isomeric Relationship | Isomer of Ginsenoside F3 | [1] |
Anti-Cancer Activities
This compound has been reported to significantly inhibit the growth of human promyelocytic leukemia (HL-60) cells by inducing apoptosis[3][4]. While specific IC50 values for this compound on various cancer cell lines are not yet widely published, studies on structurally similar ginsenosides provide insights into its potential potency. For instance, ginsenoside Rg5, which shares a close structural resemblance, has demonstrated significant anti-cancer effects across various cancer types, including breast, gastric, and esophageal cancer[5][6]. The primary mechanism of action appears to be the induction of apoptosis and the regulation of key signaling pathways involved in cell survival and proliferation.
Signaling Pathways in Anti-Cancer Activity
The anti-cancer effects of this compound and related compounds are believed to be mediated through the modulation of several critical signaling pathways:
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival, proliferation, and growth. Ginsenoside Rg5 has been shown to induce apoptosis and autophagy in breast cancer cells by inhibiting the phosphorylation of PI3K and Akt[7]. Similarly, in esophageal cancer cells, Rg5 is suggested to have a tumor-suppressive effect by downregulating the PI3K/Akt signaling pathway.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The anti-cancer activity of several ginsenosides is linked to the modulation of this pathway[8].
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and proliferation by upregulating anti-apoptotic genes. Inhibition of the NF-κB pathway is a key mechanism for the anti-cancer and anti-inflammatory effects of many natural compounds, including ginsenosides[5][9].
Experimental Protocols
2.2.1. Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
2.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat HL-60 cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Anti-Inflammatory Activities
Ginsenosides, including the closely related Rg5, have demonstrated potent anti-inflammatory effects. These effects are primarily attributed to the downregulation of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways. While direct quantitative data for this compound is limited, studies on Rg5 show a significant reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[5][10].
Signaling Pathways in Anti-Inflammatory Activity
-
NF-κB Pathway: Ginsenoside Rg5 has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit[5].
-
MAPK Pathway: Rg5 also suppresses the phosphorylation of p38 MAPK and JNK, which are critical upstream regulators of inflammatory gene expression[11].
Experimental Protocols
3.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the NO concentration using a sodium nitrite standard curve.
Neuroprotective Effects
Ginsenosides are well-documented for their neuroprotective properties. Ginsenoside Rg5 has been shown to attenuate neuroinflammatory responses and protect against cerebral ischemic injury[12][13]. The mechanisms involve the suppression of pro-inflammatory cytokines in the brain and the modulation of signaling pathways related to neuronal survival.
Signaling Pathways in Neuroprotection
-
Nrf2/HO-1 Pathway: Ginsenoside Rg5 has been reported to inhibit neuroinflammation by activating the Nrf2 signaling pathway, which leads to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1)[11].
-
TLR4/MyD88/NF-κB Pathway: Rg5 can also exert neuroprotective effects by inhibiting the TLR4/MyD88/NF-κB signaling cascade, thereby reducing the expression of pro-inflammatory cytokines in the brain[5].
Experimental Protocols
4.2.1. In Vitro Neuroprotection Assay (LPS-stimulated Microglia)
-
Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS.
-
Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the protein expression of key signaling molecules (e.g., phosphorylated p65, p38, JNK) in cell lysates.
Skin-Whitening Activities
Recent studies have highlighted the potential of certain ginsenosides as skin-whitening agents. Ginsenosides Rg5 and Rk1, found in black ginseng, have been shown to have a pronounced skin-whitening effect[14][15][16]. The mechanism involves the inhibition of melanin synthesis.
Signaling Pathways in Skin-Whitening
-
MEK/ERK Pathway: The skin-whitening effects of ginsenosides Rg5 and Rk1 are associated with the activation of the MEK/ERK signaling pathway, which leads to the downregulation of tyrosinase, a key enzyme in melanin production[14][15].
Experimental Protocols
5.2.1. Tyrosinase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA, and mushroom tyrosinase.
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm.
-
Inhibition Calculation: Calculate the percentage of tyrosinase inhibition compared to a control without the inhibitor.
Conclusion and Future Directions
This compound is an emerging bioactive compound with significant therapeutic potential. While research is still in its early stages, the available evidence, strongly supported by studies on the structurally similar ginsenoside Rg5, suggests that F5 possesses anti-cancer, anti-inflammatory, neuroprotective, and skin-whitening properties. These activities are mediated through the modulation of key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.
Future research should focus on:
-
Quantitative Analysis: Determining the specific IC50 values of this compound on a wide range of cancer cell lines and quantifying its effects in anti-inflammatory, neuroprotective, and skin-whitening models.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and downstream effectors of this compound within the identified signaling pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer, inflammation, neurodegenerative diseases, and skin disorders.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic potential.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the pharmacological activities of this compound. As more data becomes available, a clearer picture of its therapeutic utility will emerge, potentially leading to the development of novel drugs and cosmeceuticals.
References
- 1. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study on induction of ginsenosides on HL-60 cell apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological activities of ginsenoside Rg5 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ginsenoside Rg5: A Review of Anticancer and Neuroprotection with Network Pharmacology Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 16. Ginsenosides Rg5 and Rk1, the skin-whitening agents in black ginseng [agris.fao.org]
Ginsenoside F5 in Panax ginseng: A Technical Guide to Its Natural Sources and Discovery
This technical guide provides a comprehensive overview of the natural sources, discovery, and analytical methodologies related to ginsenoside F5, a dammarane-type triterpene saponin found in Panax ginseng. The content is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Natural Occurrence and Discovery
This compound is a naturally occurring phytochemical isolated from Panax ginseng C. A. Meyer, a plant with a long history of use in traditional medicine. While ginsenosides are present throughout the plant, specific parts have been identified as being particularly rich in certain types of these compounds.
Primary Natural Source
The flower buds of Panax ginseng (FBPG) have been identified as a significant natural source of this compound.[1][2][3] Research has demonstrated the successful isolation and quantification of this compound from crude extracts of FBPG, highlighting it as a viable source for obtaining this specific ginsenoside.[1][2][3]
Discovery and Initial Isolation
The discovery and initial isolation of this compound from the flower buds of Panax ginseng were first reported in a study that utilized reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][4] This pioneering work established a method for not only identifying but also purifying this compound, paving the way for further investigation into its chemical properties and potential biological activities. The structure of the isolated compound was confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]
Quantitative Analysis of this compound
The concentration of this compound varies in different parts of the Panax ginseng plant. Quantitative analyses have been performed to determine the content of this ginsenoside in various tissues, providing valuable data for extraction and purification strategies.
| Plant Part | This compound Content (mg/g) | Reference |
| Flower Buds | 4.21 ± 0.04 | [1][2] |
| Stem | Present (quantification not specified in the same study) | [5] |
| Root | Not typically reported as a primary source | |
| Leaf | Not typically reported as a primary source | |
| Berry | Not typically reported as a primary source |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from the flower buds of Panax ginseng.
Extraction of this compound
-
Sample Preparation: Two grams of dried flower buds of P. ginseng sample are used for extraction.[1]
-
Extraction Solvent: Methanol is used as the extraction solvent (20 mL, w/v = 1:10).[1]
-
Extraction Method: The sample is subjected to reflux treatment with methanol in triplicate.[1]
-
Post-Extraction Processing: The extracts are partitioned with dichloromethane and ethyl acetate. The remaining unextracted residue is then concentrated and dissolved in methanol in a 10 mL volumetric flask. The final solution is filtered through a 0.45 μm syringe filter before HPLC analysis.[1]
Analytical and Preparative Chromatography
Analytical Scale Separation:
-
Chromatography System: Reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Mobile Phase: A ternary mobile phase consisting of acetonitrile–water–phosphoric acid (28:71:1).[1][2]
Semi-Preparative Scale Purification:
-
Mobile Phase: A gradient elution system of acetonitrile–water (32:68 → 28:72).[1][2]
-
Purity: This method yields this compound with a purity of more than 96%.[1][2]
Method Validation Parameters
| Parameter | Value for this compound | Reference |
| Limit of Detection (LOD) | 0.021 mg/mL | [1] |
| Limit of Quantification (LOQ) | 0.052 mg/mL | [1] |
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows and potential biological interactions of this compound.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS [mdpi.com]
In Vitro Anticancer Properties of Ginsenoside F5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginsenoside F5, a minor saponin found in Panax ginseng, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro anticancer properties of this compound. While research specifically focused on F5 is limited, this document synthesizes the available data and draws inferences from structurally related ginsenosides to present a holistic view of its potential mechanisms of action, including the induction of apoptosis and inhibition of cancer cell proliferation. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.
Introduction
Ginsenosides, the primary active components of ginseng, are a diverse group of triterpenoid saponins with a wide range of pharmacological activities.[1] Among these, several minor ginsenosides, including this compound, are gaining attention for their potent biological effects.[2] this compound is structurally a protopanaxatriol (PPT)-type ginsenoside.[] Early studies suggest that this compound exhibits significant growth inhibitory effects on cancer cells, primarily through the induction of apoptosis.[2][4] This guide will delve into the known quantitative data, experimental methodologies, and putative signaling pathways associated with the in vitro anticancer effects of this compound.
Quantitative Data on Anticancer Activity
The available quantitative data on the anticancer activity of this compound is limited but indicative of its potential. The following table summarizes the known IC50 values and other relevant quantitative metrics. For comparative purposes, data for the structurally similar ginsenoside F1 is also included where available.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | Growth Inhibition | Significant inhibition observed | [2][4] |
| Unspecified | Unspecified | IC50 | 62.4 µM | [5] |
| LNCaP | Prostate Cancer | Cell Inhibition | - | [6] |
Note: The study on LNCaP cells mentioned that F1 showed significantly higher cell inhibition than Rh1, but did not provide a specific IC50 value for F5.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on studies of F5 and other ginsenosides, the following standard methodologies are applicable for investigating its in vitro anticancer properties.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a specific density.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Treat cells with this compound.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Lyse this compound-treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PI3K, Akt, NF-κB).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not fully elucidated, its known effect of inducing apoptosis in HL-60 cells suggests the involvement of key cell death pathways.[2][4] Furthermore, based on the mechanisms of other protopanaxatriol-type ginsenosides, several putative pathways can be implicated.
Intrinsic Apoptosis Pathway
Ginsenosides are known to induce apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.
Potential Involvement of PI3K/Akt and NF-κB Signaling
Many ginsenosides exert their anticancer effects by modulating key survival pathways such as the PI3K/Akt and NF-κB pathways.[2][7] Inhibition of these pathways can lead to decreased cell proliferation and survival. Although not directly demonstrated for F5, it is a plausible mechanism that warrants investigation.
References
- 1. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure-Activity Relationships, and Molecular Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside-F5 | C41H70O13 | CID 46224647 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Intricate Pathway of Minor Ginsenoside Biosynthesis: A Technical Guide to F5 and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minor ginsenosides, such as the elusive F5, represent a frontier in natural product pharmacology, exhibiting enhanced bioavailability and potent bioactivities compared to their abundant precursors. This technical guide delves into the core of minor ginsenoside biosynthesis, with a particular focus on the well-established pathways leading to ginsenoside F2, a key intermediate, and explores the current understanding of ginsenoside F5. While the direct biosynthetic route to F5 remains an active area of research, this document provides a comprehensive overview of the enzymatic and microbial transformation processes that unlock the therapeutic potential of these rare saponins. We will explore the key enzymes, microbial workhorses, and detail the experimental protocols necessary to navigate this complex biosynthetic landscape. All quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding.
Introduction: The Significance of Minor Ginsenosides
Ginsenosides, the primary active components of Panax ginseng, are a diverse group of triterpenoid saponins. They are broadly classified into major and minor ginsenosides based on their abundance in the plant. Major ginsenosides, such as Rb1, Rb2, Rc, and Rd, are readily extracted but often exhibit limited absorption and metabolism in the human body. In contrast, minor ginsenosenosides, including F2, Compound K (CK), and the focus of this guide, F5, are present in trace amounts in raw ginseng but possess superior pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The enhanced bioactivity of minor ginsenosides is largely attributed to their lower glycosylation, which improves their intestinal absorption and cellular uptake.[4][5]
The low natural abundance of minor ginsenosides necessitates the development of efficient production methods. Biotransformation, utilizing specific enzymes or whole microbial systems, has emerged as the most promising approach for converting major ginsenosides into their more potent, minor counterparts.[2][4][5] This guide will provide an in-depth look at these biotransformation pathways.
The Central Role of Ginsenoside F2 in Minor Ginsenoside Biosynthesis
Ginsenoside F2 is a pivotal intermediate in the biosynthetic cascade of several pharmacologically significant minor ginsenosides. Its production is a critical step in unlocking the therapeutic potential of the protopanaxadiol (PPD)-type ginsenosides.
Enzymatic and Microbial Transformation Pathways to Ginsenoside F2
The primary route for F2 biosynthesis is the enzymatic hydrolysis of the major ginsenoside Rd. This reaction involves the specific cleavage of the terminal glucose moiety at the C-3 position of the dammarane skeleton.
Key Biosynthetic Pathway:
This deglycosylation is primarily mediated by the action of β-glucosidases, enzymes that are proficiently produced by a variety of microorganisms.
Key Microorganisms and Enzymes:
-
Aspergillus tubingensis : This fungus is a notable producer of β-glucosidases capable of converting major ginsenosides to F2.[1][2][6][7][8]
-
Aspergillus niger : Another species of Aspergillus known for its ginsenoside-transforming enzymes.[1][3]
-
Paenibacillus mucilaginosus : The β-glucosidase gene from this bacterium has been expressed in Lactococcus lactis for the production of F2.
-
Recombinant Enzymes : Purified recombinant β-glucosidases are increasingly used for their high selectivity and activity.[2]
The biotransformation process can be visualized as a stepwise removal of sugar units, progressively increasing the bioactivity of the ginsenoside molecule.
Quantitative Data on Ginsenoside F2 Production
The efficiency of F2 production is dependent on the microbial strain, enzyme source, and reaction conditions. The following table summarizes key quantitative data from various studies.
| Precursor Ginsenoside | Microorganism/Enzyme | Product | Molar Yield (%) | Productivity (mg/L/h) | Reference |
| Ginsenoside Rd | Aspergillus tubingensis crude enzyme | Ginsenoside F2 | - | - | [1][2] |
| PPD-type ginsenosides | Aspergillus tubingensis & A. niger cellulase | Compound K | 74.5 | 51.5 | [9] |
| Ginseng Extract | Permeabilized Lactococcus lactis expressing BglPm | Ginsenoside F2 | 74 | - |
The Enigma of this compound Biosynthesis
While the pathways to many minor ginsenosides are being actively elucidated, the direct biosynthesis of this compound remains less understood.
Natural Occurrence and Isolation
This compound is a naturally occurring minor ginsenoside that has been isolated from the flower buds of Panax ginseng.[10] Quantitative analysis has shown that the flower buds are a richer source of certain minor ginsenosides compared to the roots.[10]
| Plant Source | This compound Content (mg/g) | Reference |
| Flower buds of P. ginseng | 4.21 | [10] |
The presence of F5 in the plant suggests the existence of a specific UDP-glycosyltransferase (UGT) capable of its synthesis. UGTs are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[11][12] The specific UGT responsible for the final glycosylation step to produce F5 has not yet been identified.
Hypothetical Biosynthesis Pathway
Based on the structure of F5, which is a diglycoside of protopanaxatriol (PPT), a hypothetical pathway can be proposed. It likely involves the glycosylation of a precursor ginsenoside. A plausible precursor could be ginsenoside F1, which has a single glucose at the C-20 position. The addition of a second sugar moiety at a different position would yield F5.
Further research, including transcriptome analysis of ginseng flower buds and screening of UGT candidate genes, is necessary to identify the specific enzyme responsible for F5 synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of minor ginsenoside biosynthesis.
Microbial Fermentation for Ginsenoside Transformation
This protocol is adapted from studies on Aspergillus tubingensis.[8][9]
4.1.1. Materials
-
Aspergillus tubingensis strain
-
Potato Dextrose Broth (PDB) medium
-
Fermentation medium (e.g., 10 g/L sucrose, 10 g/L soy protein concentrate, 2 g/L rice straw, 5 g/L KH2PO4, 5 g/L Na2HPO4, 0.3 g/L MgSO4·7H2O, 0.3 g/L CaCl2, 5 mg/L FeSO4·7H2O, and 1.3 mg/L MnSO4·H2O)[9]
-
Major ginsenoside substrate (e.g., purified ginsenoside Rd or a crude ginseng extract)
-
Shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
4.1.2. Procedure
-
Inoculum Preparation: Inoculate A. tubingensis into PDB medium and culture at 26°C and 160 rpm for 5 days to prepare the seed liquid.[8]
-
Fermentation: Add 10 mL of the seed liquid to 600 mL of fermentation medium and culture for 7 days at 26°C and 160 rpm.[8]
-
Substrate Addition: After a desired period of fungal growth (e.g., 60 hours), add the ginsenoside substrate to the culture broth.[9]
-
Incubation: Continue the incubation under the same conditions for a specified period (e.g., 84 hours).[9]
-
Harvesting: After fermentation, centrifuge the culture broth to separate the mycelia from the supernatant.
-
Extraction and Analysis: Extract the ginsenosides from the supernatant and/or mycelia using an appropriate solvent (e.g., n-butanol). Analyze the ginsenoside profile using HPLC.
Enzymatic Hydrolysis of Ginsenosides
This protocol is based on the use of crude enzymes from Aspergillus tubingensis.[1][7][8]
4.2.1. Materials
-
Crude enzyme extract from Aspergillus tubingensis
-
Ginsenoside substrate (e.g., ginsenoside Rd)
-
Acetate buffer (0.02 M, pH 5.0)
-
Shaking water bath
-
95% Ethanol
-
Centrifuge
-
HPLC system
4.2.2. Procedure
-
Enzyme Preparation: Prepare a crude enzyme extract from the fermentation broth of A. tubingensis by methods such as ammonium sulfate precipitation.[8]
-
Reaction Setup: Dissolve the ginsenoside substrate in the acetate buffer. Add the crude enzyme solution to the substrate solution. A typical final substrate concentration is 3%.[1]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 45-55°C) for a specified time (e.g., 18 hours).[1][8]
-
Reaction Termination: Stop the reaction by adding three volumes of 95% ethanol.
-
Sample Preparation: Centrifuge the mixture to remove precipitated proteins. Concentrate the supernatant under vacuum.
-
Analysis: Analyze the product mixture by HPLC to determine the conversion of the substrate and the formation of minor ginsenosides.
Conclusion and Future Perspectives
The biosynthesis of minor ginsenosides, particularly F2, through microbial and enzymatic biotransformation of major ginsenosides is a well-established and promising field for the production of these high-value pharmaceutical compounds. The use of microorganisms like Aspergillus tubingensis provides an efficient and scalable platform for these conversions.
The biosynthesis of this compound, however, remains an area ripe for discovery. The identification of the specific UDP-glycosyltransferase responsible for its synthesis in Panax ginseng flower buds would be a significant breakthrough, enabling its production through metabolic engineering and synthetic biology approaches. Future research should focus on:
-
Enzyme Discovery: Screening for novel UGTs from Panax species with activity towards ginsenoside precursors.
-
Metabolic Engineering: Engineering microbial hosts to express the complete biosynthetic pathway for F5.
-
Process Optimization: Further optimizing fermentation and enzymatic reaction conditions to maximize the yield and purity of minor ginsenosides.
Unraveling the complete biosynthetic pathway of F5 and other rare ginsenosides will undoubtedly pave the way for the development of novel therapeutics with enhanced efficacy and bioavailability.
References
- 1. Preparation of minor ginsenosides C-Mc, C-Y, F2, and C-K from American ginseng PPD-ginsenoside using special ginsenosidase type-I from Aspergillus niger g.848 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Production of Minor Ginsenosides Using Microorganisms and Their Enzymes – ScienceOpen [scienceopen.com]
- 3. Production of Minor Ginsenoside CK from Major Ginsenosides by Biotransformation and Its Advances in Targeted Delivery to Tumor Tissues Using Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. The transformation pathways and optimization of conditions for preparation minor ginsenosides from Panax notoginseng root by the fungus Aspergillus tubingensis | PLOS One [journals.plos.org]
- 9. Frontiers | Enhanced production of ginsenoside compound K by synergistic conversion of fermentation with Aspergillus tubingensis and commercial cellulase [frontiersin.org]
- 10. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A new UDP-glycosyltransferase for rare ginsenoside biosynthesis from Gynostemma pentaphyllum (Thunb.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginsenoside F5: A Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginsenoside F5, a dammarane-type saponin predominantly found in the flower buds of Panax ginseng, has emerged as a compound of interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the current understanding of this compound, with a focus on its anti-cancer properties. This document synthesizes available data on its biological activities, delves into its mechanism of action, and provides detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Ginseng has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy attributed to a class of compounds known as ginsenosides. Among the plethora of identified ginsenosides, F5 has garnered attention for its cytotoxic effects against cancer cells. This guide will explore the therapeutic potential of this compound, with a particular emphasis on its pro-apoptotic activity in human promyelocytic leukemia (HL-60) cells.
Physicochemical Properties and Isolation
This compound is a protopanaxadiol (PPD)-type ginsenoside. Its isolation and purification are crucial for accurate biological evaluation.
Experimental Protocol: Isolation and Purification of this compound
This protocol is based on established reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the isolation of this compound from the flower buds of Panax ginseng.
Objective: To isolate and purify this compound to a high degree of purity for subsequent biological assays.
Materials and Reagents:
-
Dried flower buds of Panax ginseng
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (H3PO4)
-
Zorbax Eclipse XDB C-18 column (or equivalent) for analytical HPLC
-
Daisogel C-18 column (or equivalent) for semi-preparative HPLC
-
Rotary evaporator
-
Freeze dryer
-
HPLC system with UV detector
Procedure:
-
Extraction:
-
Pulverize the dried flower buds of Panax ginseng.
-
Extract the powdered plant material with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with dichloromethane and ethyl acetate to remove non-polar and medium-polar impurities.
-
Collect the aqueous layer containing the ginsenosides.
-
-
Analytical RP-HPLC Method Development:
-
Dissolve a small amount of the aqueous extract in methanol.
-
Perform analytical RP-HPLC using a Zorbax Eclipse XDB C-18 column.
-
Optimize the mobile phase composition to achieve satisfactory separation of this compound. A ternary mobile phase of acetonitrile-water-phosphoric acid (e.g., 28:71:1, v/v/v) can be effective.
-
Set the UV detector to 203 nm for detection.
-
Determine the retention time of the this compound peak by comparing with a standard, if available, or based on literature data.
-
-
Semi-Preparative RP-HPLC Purification:
-
Scale up the separation to a semi-preparative Daisogel C-18 column.
-
Employ a gradient elution system of acetonitrile and water.
-
Inject the concentrated aqueous extract onto the column.
-
Collect the fraction corresponding to the this compound peak based on the retention time established during the analytical run.
-
-
Purity Assessment and Characterization:
-
Lyophilize the collected fraction to obtain purified this compound.
-
Assess the purity of the isolated compound using analytical HPLC. A purity of >96% is desirable for biological assays.
-
Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
Experimental Workflow for this compound Isolation
Therapeutic Potential: Anti-Cancer Activity
The primary therapeutic potential of this compound, as indicated by current research, lies in its anti-cancer properties, specifically its ability to induce apoptosis in cancer cells.
Cytotoxicity against HL-60 Cells
Table 1: Cytotoxicity and Apoptotic Rate of a Ginsenoside Preparation on HL-60 Cells
| Concentration (μmol/L) | Growth Inhibition (%) | Apoptotic Rate (%) (48h) |
| 0 | 0 | Baseline |
| 5 | Not Reported | Increased |
| 10 | Not Reported | Dose-dependent increase |
| 20 | Not Reported | Further increased |
| IC50 | 50 | 7.3 ± 1.2 μmol/L |
Data adapted from a study on a general ginsenoside preparation, as specific quantitative data for this compound is not available in the provided search results.[3][4]
Induction of Apoptosis
The primary mechanism underlying the anti-cancer activity of this compound in HL-60 cells is the induction of apoptosis.[1][2]
This protocol describes a standard method to quantify apoptosis in HL-60 cells treated with this compound using flow cytometry.
Objective: To determine the percentage of apoptotic and necrotic cells in a population of HL-60 cells following treatment with this compound.
Materials and Reagents:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 μM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.
-
Gate the cell population to exclude debris.
-
Analyze the dot plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant.
-
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other ginsenosides suggests the involvement of key pathways in apoptosis and inflammation.
Intrinsic Apoptosis Pathway
Studies on ginsenosides in HL-60 cells suggest the involvement of a mitochondria-dependent intrinsic apoptosis pathway.[3] This pathway is characterized by the activation of caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.
Signaling Pathway of Ginsenoside-Induced Apoptosis in HL-60 Cells
Potential Involvement of Other Pathways
Research on other ginsenosides, such as Rg3 and Rg5, has implicated the PI3K/Akt signaling pathway in their anti-cancer effects.[5] Inhibition of this pathway can lead to decreased cell survival and proliferation. Additionally, the NF-κB signaling pathway , a key regulator of inflammation and cell survival, is another potential target for ginsenosides.[6] It is plausible that this compound may also exert its effects through modulation of these or other related pathways.
Other Potential Therapeutic Applications
While the anti-cancer activity of this compound is the most documented, the broader class of ginsenosides exhibits a wide range of pharmacological effects, suggesting other potential therapeutic avenues for F5.
-
Neuroprotection: Ginsenosides have been shown to have neuroprotective effects, which may be relevant for neurodegenerative diseases.[7][8][9][10]
-
Anti-inflammatory Effects: Many ginsenosides possess anti-inflammatory properties, often through the modulation of pathways like NF-κB.[11][12][13]
Further research is required to specifically investigate the neuroprotective and anti-inflammatory potential of this compound and to elucidate the underlying mechanisms.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated cytotoxic and pro-apoptotic effects on cancer cells, particularly HL-60. The available data, though limited for F5 specifically, suggests a mechanism involving the intrinsic apoptosis pathway. To fully realize its therapeutic potential, future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of purified this compound against a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways directly modulated by this compound.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.
-
Exploration of Other Therapeutic Areas: Investigating the potential neuroprotective and anti-inflammatory activities of this compound.
This technical guide provides a foundational understanding of this compound and serves as a catalyst for further investigation into this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. [Effect of ginsenoside on apoptosis of human leukemia-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zgddek.com [zgddek.com]
- 5. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg5 inhibits cancer cell migration by inhibiting the nuclear factor-κB and erythropoietin-producing hepatocellular receptor A2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginsenoside F5: A Technical Guide to Its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginsenoside F5 is a naturally occurring triterpenoid saponin found in Panax ginseng, particularly in the flower buds. As a member of the ginsenoside family, it is the subject of growing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activity, with a focus on its pro-apoptotic effects in cancer cells.
Physical and Chemical Properties
This compound is a white, crystalline powder. Its core structure is a dammarane-type sapogenin, protopanaxatriol, glycosidically linked to sugar moieties.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Melting Point | 186–187 °C | [1] |
| Solubility | Soluble in DMSO, pyridine, methanol, and ethanol.[2][3] | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4] |
Table 2: Chemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₇₀O₁₃ | [5][6][7][8] |
| Molecular Weight | 771.0 g/mol (Computed) | [5] |
| Exact Mass | 770.48164228 Da (Computed) | [5] |
| CAS Number | 189513-26-6 | [4][7][8] |
| ¹³C-NMR Data (in pyridine-d₅) | See Supplementary Materials of the cited reference for full data. Key signals are used for structural elucidation. | [1] |
| ESI-MS Data | See Supplementary Materials of the cited reference for full data. Used for structural confirmation. | [1] |
| UPLC-QTOF/MS | Detected as [M+HCOO]⁻ ion with high mass accuracy. | [9] |
Experimental Protocols
Extraction and Purification of this compound from Panax ginseng Flower Buds
This protocol is adapted from the methodology described by Li, et al. (2016).[1]
1. Extraction: a. Two grams of dried and powdered flower buds of Panax ginseng are subjected to reflux extraction with 20 mL of methanol for 2 hours. b. The extraction process is repeated three times. c. The methanol extracts are combined and concentrated under reduced pressure.
2. Pre-purification: a. The concentrated extract is partitioned with dichloromethane to remove low-polarity constituents. b. Subsequently, the aqueous layer is partitioned with ethyl acetate to further remove impurities. c. The remaining aqueous layer is concentrated to yield the crude saponin fraction.
3. Chromatographic Purification: a. The crude saponin fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water to obtain fractions enriched in this compound. b. Further purification is achieved using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][10] i. Column: Daisogel C18. ii. Mobile Phase: A gradient of acetonitrile and water. iii. Detection: UV at 203 nm.
4. Structure Elucidation: a. The purified this compound is structurally confirmed using modern spectroscopic techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]
Caption: Workflow for the extraction and purification of this compound.
Assessment of Apoptosis in HL-60 Cells
This protocol is a generalized procedure based on common methods for studying apoptosis induced by ginsenosides in cell culture.[4]
1. Cell Culture and Treatment: a. Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound for specific time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is included.
2. Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry: a. After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS). b. Cells are resuspended in Annexin V binding buffer. c. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes. d. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Western Blot Analysis for Apoptosis-Related Proteins: a. Following treatment with this compound, cells are lysed to extract total protein. b. Protein concentration is determined using a suitable assay (e.g., BCA assay). c. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. d. The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and cytochrome c). e. After washing, the membrane is incubated with a corresponding secondary antibody. f. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activity: Induction of Apoptosis
This compound has been reported to significantly inhibit the growth of human promyelocytic leukemia (HL-60) cells by inducing apoptosis.[1][4][6][8][11] While the precise signaling cascade for this compound is still under detailed investigation, the mechanism is likely to involve the intrinsic or mitochondrial pathway of apoptosis, a common mechanism for many ginsenosides.
Proposed Signaling Pathway for this compound-Induced Apoptosis in HL-60 Cells
Based on studies of various ginsenosides in cancer cells, the apoptotic pathway initiated by this compound likely involves the following key events:
-
Modulation of Bcl-2 Family Proteins: this compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptotic cell death.
References
- 1. 20-(s)-ginsenoside Rg3 induces apoptotic cell death in human leukemic U937 and HL-60 cells through PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. [Study on induction of ginsenosides on HL-60 cell apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory roles of ginseng on inflammatory caspases, executioners of inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rd Attenuates Mitochondrial Permeability Transition and Cytochrome c Release in Isolated Spinal Cord Mitochondria: Involvement of Kinase-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rd attenuates mitochondrial permeability transition and cytochrome C release in isolated spinal cord mitochondria: involvement of kinase-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ginsenoside F1 attenuates pirarubicin-induced cardiotoxicity by modulating Nrf2 and AKT/Bcl-2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Ginsenoside F5: A Potential Therapeutic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginsenoside F5, a minor protopanaxatriol saponin found in the flower buds of Panax ginseng, is emerging as a compound of significant interest for its therapeutic potential. Preclinical studies have demonstrated its involvement in a range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and skin health-promoting effects. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Therapeutic Potential and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of various cellular signaling pathways. Its primary areas of investigation include oncology, neuroprotection, inflammation, and dermatology.
Anti-Cancer Activity
This compound has been shown to inhibit the growth of cancer cells, particularly in human promyelocytic leukemia (HL-60) cells, by inducing apoptosis.[1] The apoptotic mechanism is believed to involve the regulation of key proteins in the apoptotic cascade. While specific quantitative data for this compound's IC50 in various cell lines is still emerging, studies on other ginsenosides provide a framework for its potential potency.
Table 1: Cytotoxicity of Various Ginsenosides Against Cancer Cell Lines (Illustrative Examples)
| Ginsenoside | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound K | Glioma & Neuroblastoma | 3 - 15 | [2] |
| Ginsenoside Rd | Non-small cell lung cancer (NCI-H460) | 62.57 ± 1.25 µg/mL (72h) | [3] |
| Acteoside | HL-60 | 26.7 | [4] |
Neuroprotective Effects
This compound has demonstrated neuroprotective properties, particularly against glutamate-induced apoptosis.[5] This suggests its potential in the management of neurodegenerative diseases. The mechanism likely involves the modulation of intracellular calcium levels and the inhibition of excitotoxicity. Studies on related ginsenosides have shown significant reductions in infarct volume and improved neurological outcomes in animal models of stroke.[6][7]
Table 2: Neuroprotective Effects of Ginsenosides (Illustrative Examples)
| Ginsenoside | Model | Key Finding | Quantitative Data | Reference |
| Ginsenoside Rd | Rat model of spinal cord ischemia-reperfusion | Decreased MDA levels | 3.021±0.018 vs. 3.736±0.165 nmol/mg in control | [8] |
| Ginsenoside Rg1 | Rat model of Parkinson's disease | Improved Nissl-positive cells | P<0.00001 vs. control | [5] |
| Ginsenoside Rf | Aβ42-induced mouse model of AD | Improved spatial learning and memory | 20 mg/kg, i.p. daily treatment showed significant improvement | [9] |
Anti-Inflammatory Activity
This compound is believed to possess anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. While direct quantitative data for F5 is limited, studies on ginsenoside Rg5, a structurally similar compound, have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages.[10][11]
Table 3: Anti-Inflammatory Effects of Ginsenosides in LPS-Stimulated Macrophages (Illustrative Examples)
| Ginsenoside | Cell Line | Target | Inhibition/Reduction | Concentration | Reference |
| Ginsenoside Rg5 | Alveolar Macrophages | TNF-α, IL-1β | Significant inhibition | Not specified | [10] |
| Ginsenoside Rd | RAW264.7 | Nitric Oxide | 40% inhibition | Not specified | [12] |
| Ginsenoside Rg1, Rg3, Rf | RAW264.7 | TNF-α mRNA | Significant reduction | 25 µM, 50 µM | [13][14] |
Skin Health: Anti-Melanogenesis
Ginsenosides have been investigated for their effects on skin health, particularly in the context of hyperpigmentation. Some ginsenosides have been found to inhibit melanin synthesis.[15] For instance, Ginsenoside F1 has been shown to reduce melanin secretion in B16F10 melanoma cells by approximately 60%.[7] This suggests a potential application for this compound in cosmetology as a skin-whitening agent.
Table 4: Effects of Ginsenosides on Melanogenesis in B16F10 Cells (Illustrative Examples)
| Ginsenoside | Effect | Quantitative Data | Reference |
| Ginsenoside F1 | Reduced melanin secretion | 60% reduction | [7] |
| Phenolic acids from P. ginseng | Inhibited tyrosinase activity | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's therapeutic potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines (e.g., HL-60).
Materials:
-
This compound (stock solution in DMSO)
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% L-glutamine, 1% non-essential amino acids, and 1% sodium pyruvate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HL-60 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in HL-60 cells treated with this compound.
Materials:
-
This compound
-
HL-60 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HL-60 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptotic and Signaling Proteins
Objective: To determine the effect of this compound on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax) and signaling pathways (e.g., MAPK, NF-κB).
Materials:
-
This compound
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-ERK, anti-ERK, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Measurement of Melanin Content in B16F10 Melanoma Cells
Objective: To quantify the effect of this compound on melanin production.
Materials:
-
This compound
-
B16F10 melanoma cells
-
DMEM with 10% FBS
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulation)
-
1 N NaOH
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 × 10⁴ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound, with or without α-MSH stimulation, for 72 hours.
-
Wash the cells with PBS and lyse them with 100 µL of 1 N NaOH for 1 hour at 60°C.
-
Measure the absorbance of the lysate at 405 nm.
-
The melanin content can be normalized to the total protein content of the cells.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic actions of this compound.
Signaling Pathways
Caption: Intrinsic apoptosis pathway potentially modulated by this compound.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflows
Caption: Workflow for assessing the in vivo neuroprotective effects of this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics for a range of diseases. Its demonstrated activities in preclinical models warrant further investigation. Future research should focus on:
-
Elucidating specific molecular targets: Identifying the direct binding partners of this compound will provide a more precise understanding of its mechanisms of action.
-
Pharmacokinetic and pharmacodynamic studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are crucial for optimizing its delivery and dosage.
-
In vivo efficacy in diverse disease models: Expanding the scope of animal studies to include a wider range of cancer types, neurodegenerative conditions, and inflammatory diseases will further validate its therapeutic potential.
-
Toxicology studies: Rigorous safety and toxicology assessments are essential before consideration for clinical trials.
The continued exploration of this compound holds significant promise for the development of next-generation therapies derived from natural products.
References
- 1. [Study on induction of ginsenosides on HL-60 cell apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptotic cell death in HL-60 cells by acteoside, a phenylpropanoid glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside F1 attenuates hyperpigmentation in B16F10 melanoma cells by inducing dendrite retraction and activating Rho signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect and mechanism of total ginsenosides repairing SDS‑induced Drosophila enteritis model based on MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Ginsenoside Rf on Amyloid-β-Induced Neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rg5 ameliorates lung inflammation in mice by inhibiting the binding of LPS to toll-like receptor-4 on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Ginsenoside Rg5 in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phenolic acids in Panax ginseng inhibit melanin production through bidirectional regulation of melanin synthase transcription via different signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early-Stage Bioactivity of Ginsenoside F5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the early-stage research into the bioactivity of ginsenoside F5, a dammarane-type saponin found in Panax ginseng. While research on this compound is still in its nascent stages compared to other ginsenosides like Rg1 or Rb1, preliminary studies have highlighted its potential in oncology and neuroprotection. This document synthesizes the available data, details relevant experimental methodologies, and visualizes key biological pathways to support further investigation and drug development efforts.
Core Bioactivities of this compound
Early-stage research has primarily focused on two key areas of this compound's bioactivity: its anti-cancer and neuroprotective effects.
Anti-Cancer Activity
The most frequently reported bioactivity of this compound is its cytotoxic effect on human promyelocytic leukemia (HL-60) cells.[1] Studies suggest that this compound inhibits the growth of these cancer cells by inducing apoptosis.[1] While a specific IC50 value for this compound on HL-60 cells is not consistently reported in the available literature, studies on other ginsenosides provide a comparative context for its potential potency. For instance, a study on various ginsenosides reported IC50 values for compounds like Compound K at 14 µM in HL-60 cells.[2] Another study on an unspecified ginsenoside reported an IC50 value of 7.3 ± 1.2 μmol/L on HL-60 cells.[3][4]
The proposed mechanism for this anti-cancer activity involves the activation of apoptotic pathways. While the precise signaling cascade initiated by this compound has not been fully elucidated, research on other ginsenosides in HL-60 cells points towards the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases.[2][5]
Neuroprotective Effects
Preliminary evidence suggests that this compound may possess neuroprotective properties. One study indicated that along with ginsenosides Rb1 and Rc, F5 exhibited a protective effect against glutamate-induced apoptosis in a cellular model of Huntington's disease (YAC128 mouse medium-sized multispinous striatum nerve cells).[6] This neuroprotective action was associated with the inhibition of glutamate-induced changes in intracellular calcium concentrations.[6]
Disruption of calcium homeostasis is a key factor in excitotoxicity and neuronal cell death in various neurodegenerative conditions. The ability of this compound to modulate intracellular calcium levels suggests a potential therapeutic application in diseases where neuronal excitotoxicity is a contributing factor. Furthermore, studies on the related ginsenoside Rg5 have shown it can potentiate capacitative calcium entry (CCE), which is linked to a decrease in the production of amyloid-β peptide, a hallmark of Alzheimer's disease.[7] This suggests a potential avenue for further investigation into the neuroprotective mechanisms of this compound.
Quantitative Data Summary
Due to the limited early-stage research specifically on this compound, a comprehensive table of its quantitative data is not yet available. The following table includes data for related ginsenosides to provide a comparative context for its potential bioactivity.
| Cell Line | Ginsenoside/Metabolite | Bioactivity | IC50/EC50 | Reference |
| HL-60 | Unspecified Ginsenoside | Cytotoxicity | 7.3 ± 1.2 µM | [3][4] |
| HL-60 | Compound K | Cytotoxicity | 14 µM | [2] |
Postulated Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is limited, research on the closely related ginsenoside Rg5 and the broader family of ginsenosides provides strong indications of potential mechanisms of action.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Numerous studies have shown that various ginsenosides exert their anti-cancer effects by inhibiting this pathway.[8][9] For example, ginsenoside Rg3 has been shown to induce apoptosis in leukemia cells through the downregulation of PI3K/Akt signaling.[5] Given that this compound induces apoptosis in HL-60 cells, it is plausible that it may also act through the inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[10][11] The closely related ginsenoside Rg5 has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[12] This suggests that this compound may also possess anti-inflammatory properties through the modulation of this pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13] Several ginsenosides have been identified as activators of the Nrf2 pathway, leading to the expression of antioxidant enzymes and cellular protection against oxidative stress.[14][15] The related ginsenoside Rg5 has been identified as a potent agonist of Nrf2.[16] This suggests that this compound could also have antioxidant effects mediated by Nrf2 activation.
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the observed bioactivities of this compound, based on protocols used for other ginsenosides in similar studies.
In Vitro Anti-Cancer Activity: Apoptosis Assay in HL-60 Cells
Objective: To determine the apoptotic effect of this compound on human promyelocytic leukemia (HL-60) cells.
Methodology:
-
Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining):
-
Treat HL-60 cells with this compound at the determined IC50 concentration for 48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
In Vitro Neuroprotective Effect: Glutamate-Induced Excitotoxicity Assay
Objective: To evaluate the protective effect of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Methodology:
-
Cell Culture: Culture neuronal cells in appropriate media and conditions.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50 µM) for 24 hours.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for a specified period (e.g., 24 hours).
-
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 4.1.
-
Intracellular Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
After pre-treatment with this compound, stimulate the cells with glutamate.
-
Measure the changes in intracellular calcium concentration using a fluorescence microscope and appropriate imaging software.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the anti-cancer activity of this compound.
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
Caption: Proposed mechanism of this compound-mediated neuroprotection.
Conclusion and Future Directions
The early-stage research on this compound indicates promising bioactivities, particularly in the fields of oncology and neuroprotection. Its ability to induce apoptosis in leukemia cells and potentially protect neurons from excitotoxicity warrants further investigation. However, the current body of research is limited, and there is a clear need for more in-depth studies to fully characterize its pharmacological profile.
Future research should focus on:
-
Determining the precise IC50 values of this compound in a broader range of cancer cell lines.
-
Elucidating the specific molecular mechanisms underlying its apoptotic and neuroprotective effects, with a focus on key signaling pathways such as PI3K/Akt, NF-κB, and Nrf2.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases.
-
Investigating its potential anti-inflammatory properties , given the activities of closely related ginsenosides.
A more comprehensive understanding of the bioactivity of this compound will be crucial for its potential development as a novel therapeutic agent. This guide serves as a foundational resource for researchers and drug development professionals to build upon in their future work.
References
- 1. [Study on induction of ginsenosides on HL-60 cell apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound K, a metabolite of ginseng saponin, induces apoptosis via caspase-8-dependent pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zgddek.com [zgddek.com]
- 4. [Effect of ginsenoside on apoptosis of human leukemia-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20-(s)-ginsenoside Rg3 induces apoptotic cell death in human leukemic U937 and HL-60 cells through PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ginsenosides Decrease β-Amyloid Production via Potentiating Capacitative Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Effects of Ginsenosides on the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics of Ginsenosides: Antioxidant Activities, Activation of Nrf2 and Potential Synergistic Effects of Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of ginsenosides: antioxidant activities, activation of Nrf2, and potential synergistic effects of combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ginsenoside Rg5, a potent agonist of Nrf2, inhibits HSV-1 infection-induced neuroinflammation by inhibiting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Ginsenoside F5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation and purification of ginsenoside F5 from the flower buds of Panax ginseng. The methodology employs a combination of solvent extraction, partitioning, and semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield high-purity this compound. This protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, enabling the consistent and efficient production of this compound for further biological and pharmacological investigation.
Introduction
Ginsenosides, the primary bioactive constituents of ginseng, are a class of triterpenoid saponins with a wide range of reported pharmacological activities. This compound, a minor ginsenoside found in the flower buds of Panax ginseng, has garnered interest for its potential therapeutic properties. The limited availability of pure this compound necessitates a robust and reproducible isolation and purification protocol to facilitate in-depth studies into its mechanisms of action and therapeutic potential. This application note details such a protocol, optimized for high yield and purity.
Experimental Protocols
Extraction of Crude Saponins
The initial extraction is designed to isolate a crude mixture of ginsenosides from the raw plant material.
-
Starting Material: Dried flower buds of Panax ginseng (FBPG).
-
Procedure:
-
Grind the dried FBPG into a fine powder.
-
For every 1 gram of FBPG powder, add 10 mL of methanol.
-
Perform a reflux extraction for 2 hours.
-
Repeat the extraction process three times with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure to obtain the crude extract.
-
Pre-purification by Solvent Partitioning
This step aims to remove non-polar impurities from the crude extract, thereby enriching the ginsenoside fraction.
-
Procedure:
-
Dissolve the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with an equal volume of dichloromethane three times. Discard the dichloromethane layers.
-
Subsequently, perform liquid-liquid partitioning with an equal volume of ethyl acetate three times. Discard the ethyl acetate layers.
-
The remaining aqueous layer, containing the crude saponins, is concentrated under reduced pressure and lyophilized.
-
Analytical Method Development
Prior to semi-preparative purification, an analytical HPLC method is optimized to achieve baseline separation of this compound.
-
Instrumentation: Analytical High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Zorbax Eclipse XDB C-18 column.
-
Mobile Phase: A ternary mixture of acetonitrile, water, and phosphoric acid in a ratio of 28:71:1 (v/v/v).[1][2]
-
Injection Volume: 10 µL.
Semi-Preparative Purification of this compound
The optimized analytical method is scaled up for the purification of a larger quantity of this compound.
-
Instrumentation: Semi-preparative HPLC system with UV detection.
-
Mobile Phase: A gradient elution system of acetonitrile and water. The gradient starts at 32:68 (acetonitrile:water) and transitions to 28:72 over 10 minutes.[1][2]
-
Sample Loading: 20–30 mg of the pre-purified crude saponin extract dissolved in methanol.[1][2]
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound, as determined by the retention time from the analytical run.
-
Post-Purification: Concentrate the collected fraction under reduced pressure to remove the mobile phase and lyophilize to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data associated with the isolation and purification of this compound.
Table 1: Yield and Purity of this compound
| Parameter | Value | Reference |
| Initial amount of this compound in FBPG | 4.21 mg/g | [1][2] |
| Purity of isolated this compound | > 96% | [1][2] |
| Sample load for semi-preparative HPLC | 20–30 mg | [1][2] |
Table 2: Method Validation Parameters for Analytical HPLC
| Parameter | Value for this compound | Reference |
| Linearity (r²) | > 0.999 | |
| Precision (RSD%) | < 2.0 | |
| Recovery (%) | 95.0–105.0 | |
| Limit of Detection (LOD) | 0.021 mg/mL | [1] |
| Limit of Quantification (LOQ) | 0.052 mg/mL | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Signaling Pathway
Note: Direct signaling pathway information for this compound is limited. The following diagram illustrates the anti-inflammatory signaling pathway of the closely related ginsenoside Rg5, which may share similar mechanisms of action.
References
Application Note: Quantification of Ginsenoside F5 using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of ginsenoside F5, a bioactive compound found in Panax ginseng. The described protocol is applicable for the analysis of this compound in crude extracts and purified samples, providing a reliable tool for quality control and research purposes. This document provides a comprehensive experimental protocol, method validation parameters, and a visual representation of the analytical workflow.
Introduction
Ginsenosides, the primary active components of ginseng, are known for their diverse pharmacological effects. This compound, a minor ginsenoside, has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust, accessible, and widely used technique for the analysis of ginsenosides. The method described herein is based on a reversed-phase HPLC separation, providing a selective and sensitive quantification of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard analytical HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of this compound[1]:
-
HPLC System: Agilent Series 1260 or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: Agilent Zorbax Eclipse XDB C-18, 5 µm, 4.6 mm i.d. × 250 mm[1].
-
Mobile Phase: A ternary mixture of acetonitrile, water, and phosphoric acid in the ratio of 28:71:1 (v/v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 203 nm[1].
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 to 1.0 mg/mL[1]. These solutions are used to construct the calibration curve.
Sample Preparation (from Flower Buds of Panax ginseng)
-
Extraction: The extraction of saponins from the flower buds of P. ginseng can be performed by refluxing the powdered plant material with methanol[1].
-
Partitioning: The resulting extract is concentrated and then partitioned sequentially with dichloromethane and ethyl acetate to remove interfering substances[1].
-
Final Sample: The unextracted residue is concentrated to obtain the crude extract of flower buds of P. ginseng (CEFBPG)[1]. Dissolve a known amount of the dried extract in methanol and filter through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The HPLC-UV method was validated for its performance characteristics. The following table summarizes the quantitative data for the analysis of this compound.
| Validation Parameter | Result |
| Linearity Range | 0.1–1.0 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 (Typical expected value) |
| Limit of Detection (LOD) | 0.021 mg/mL[1] |
| Limit of Quantification (LOQ) | 0.052 mg/mL[1] |
| Precision (Intra-day RSD%) | To be determined by the user |
| Precision (Inter-day RSD%) | To be determined by the user |
| Accuracy (Recovery %) | To be determined by the user |
Note: Specific values for Correlation Coefficient, Precision, and Accuracy were not detailed in the primary reference and should be established during in-house method validation.
Experimental Workflow Diagram
Caption: HPLC-UV workflow for the quantification of this compound.
Logical Relationship of Separation
The described method also allows for the simultaneous separation of this compound from its isomer, ginsenoside F3. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Caption: Logical diagram of ginsenoside isomer separation by RP-HPLC.
Conclusion
The HPLC-UV method described provides a reliable and accessible approach for the quantification of this compound in various samples. The protocol is straightforward and utilizes common laboratory equipment. Proper method validation in the user's laboratory is recommended to ensure data quality and reproducibility. This application note serves as a valuable resource for researchers and professionals involved in the analysis of ginseng and its bioactive constituents.
References
Application Note: High-Resolution UPLC-MS/MS Method for the Analysis of Ginsenoside F5 and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Ginsenosides, the primary bioactive compounds in Ginseng, exhibit a wide range of pharmacological activities. Many ginsenosides exist as isomers—compounds with the same molecular formula but different structural arrangements. These structural differences can significantly impact their biological effects. Ginsenoside F5 and its isomers, such as ginsenoside F3, are examples of such compounds where accurate differentiation and quantification are crucial for research and quality control.[1] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful analytical solution, providing the high resolution, sensitivity, and specificity required for separating and quantifying these closely related isomers.[2][3] This application note provides a detailed protocol for the analysis of this compound and its isomers using UPLC-MS/MS.
Experimental Protocols
Sample Preparation: Extraction from Ginseng Flower Buds
This protocol is based on methodologies for extracting ginsenosides from plant material, specifically adapted for sources rich in F5 and its isomers, like the flower buds of Panax ginseng.[4][5]
-
Drying and Pulverization: Dry the Panax ginseng flower buds at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried buds into a fine powder (e.g., 60-mesh sieve) to maximize the surface area for extraction.[6][7]
-
Ultrasonic Extraction: Weigh 1.0 g of the ginseng powder and place it in a flask. Add 20 mL of 70% methanol (v/v).[7]
-
Sonication: Perform ultrasonic extraction at a frequency of 40 kHz and a power of 250 W for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.[7]
-
Centrifugation: After extraction, centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the solid plant material.[8]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before UPLC-MS/MS injection.[7]
-
Dilution: Dilute the filtered extract with methanol as needed to bring the analyte concentration within the calibration range of the instrument.
UPLC-MS/MS Analysis
The following protocol outlines the optimized conditions for the chromatographic separation and mass spectrometric detection of this compound and its isomers.
-
Chromatographic System: Waters Acquity UPLC™ system or equivalent.[3]
-
Analytical Column: A high-resolution reversed-phase column is critical for separating isomers. An Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is recommended.[9]
-
Mobile Phase:
-
Gradient Elution: A gradient elution program is essential for resolving complex mixtures of ginsenosides.[9][10]
-
Note: This is a representative gradient and may require optimization.
-
0-2 min: 20% B
-
2-10 min: Linear gradient from 20% to 35% B
-
10-15 min: Linear gradient from 35% to 80% B
-
15-17 min: Hold at 80% B
-
17.1-20 min: Return to 20% B and equilibrate
-
-
-
Mass Spectrometry System: Quadrupole-ion trap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[11][12]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred as it typically yields strong [M-H]⁻ or [M+COOH-H]⁻ ions for ginsenosides, providing high sensitivity and direct structural information.[2][10][13]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification due to its high specificity and sensitivity.[3] For structural confirmation, a full scan with data-dependent MS/MS (dd-MS2) can be employed.[10]
Data Presentation
Quantitative data and instrument parameters are summarized below for clarity and reproducibility.
Table 1: Optimized UPLC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| UPLC System | Waters Acquity UPLC™ or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[9] |
| Column Temperature | 30°C[10] |
| Autosampler Temp. | 15°C[10] |
| Mobile Phase A | Water + 0.1% Formic Acid[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[9] |
| Flow Rate | 0.35 mL/min[10] |
| Injection Volume | 5 µL[10] |
| MS System | Quadrupole-Ion Trap or Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Negative[11] |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 400°C[12] |
| Source Temperature | 100°C[12] |
| Acquisition Mode | MRM for Quantification; Full Scan/dd-MS2 for Identification |
Table 2: Quantitative and Qualitative Data for this compound and Isomer F3
| Analyte | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | LOD (mg/mL) | LOQ (mg/mL) | Reported Conc. (mg/g) |
|---|---|---|---|---|---|---|
| This compound | C₄₁H₇₀O₁₃ | 769.47 | 637.43 ([M-Ara-H]⁻), 475.38 ([M-Ara-Glc-H]⁻)[13] | 0.021[4] | 0.052[4] | 4.21 (in P. ginseng flower buds)[4][5] |
| Ginsenoside F3 | C₄₁H₇₀O₁₃ | 769.47 | (Similar to F5, differentiation by RT) | 0.011[4] | 0.042[4] | 5.13 (in P. ginseng flower buds)[4][5] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Conc.: Concentration. RT: Retention Time. Ara: Arabinose. Glc: Glucose.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation: Ginsenosides from American Ginseng [sigmaaldrich.com]
- 7. Characterization of Ginsenosides from the Root of Panax ginseng by Integrating Untargeted Metabolites Using UPLC-Triple TOF-MS [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of ginsenosides by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Ginsenoside F5 from Ginseng Flower Buds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of ginsenoside F5 from the flower buds of Panax ginseng. The protocols outlined below are based on established scientific literature and are intended to offer robust and reproducible methods for obtaining high-purity this compound for research and development purposes. Two primary methodologies are presented: a conventional solvent extraction method followed by semi-preparative HPLC, and a modern ultrasonic-assisted extraction technique using ionic liquids.
Method 1: Conventional Methanol Extraction and Semi-Preparative HPLC Purification
This method details a traditional approach for the isolation of this compound, involving solvent extraction, partitioning, and chromatographic purification.
Experimental Workflow
Caption: Workflow for conventional extraction and purification of this compound.
Detailed Experimental Protocol
1. Sample Preparation and Crude Extraction:
-
Starting Material: Dried flower buds of Panax ginseng.
-
Procedure:
-
Grind the dried ginseng flower buds into a fine powder.
-
Extract the powdered material with methanol. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Perform the extraction at room temperature with agitation for 24 hours. Repeat the extraction process three times to ensure maximum yield.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Solvent Partitioning:
-
Purpose: To remove non-polar and highly polar impurities.
-
Procedure:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with dichloromethane and then ethyl acetate.
-
The this compound will preferentially partition into the ethyl acetate layer. Collect the ethyl acetate fraction.
-
Evaporate the ethyl acetate to yield a concentrated ginsenoside fraction.
-
3. Semi-Preparative HPLC Purification:
-
Instrumentation: A semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Procedure:
-
Dissolve the concentrated ethyl acetate fraction in methanol to a concentration suitable for injection (e.g., 20-30 mg/mL)[1][2].
-
Inject the sample onto a C18 semi-preparative column (e.g., Daisogel C-18)[1][2].
-
Elute the ginsenosides using a gradient of acetonitrile and water. An optimized gradient is from 32:68 to 28:72 (acetonitrile:water)[1][2].
-
Collect the fraction corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Flower buds of P. ginseng | [1][2] |
| Extraction Solvent | Methanol | [1] |
| Purification Method | Semi-Preparative RP-HPLC | [1][2] |
| Column | Daisogel C-18 | [1][2] |
| Mobile Phase | Acetonitrile-Water Gradient (32:68 → 28:72) | [1][2] |
| Flow Rate | 10 mL/min | [1][2] |
| Detection Wavelength | 203 nm | [1][2] |
| Sample Load | 20-30 mg | [1][2] |
| Yield of this compound | 4.21 mg per 1 g of flower buds | [1][2] |
| Purity of this compound | >96% | [1][2] |
Method 2: Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE)
This modern "green chemistry" approach utilizes ionic liquids and ultrasound to achieve efficient extraction of ginsenosides, followed by an aqueous biphasic system for separation.
Experimental Workflow
Caption: Workflow for ionic liquid-based ultrasonic-assisted extraction of ginsenosides.
Detailed Experimental Protocol
1. Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE):
-
Reagents: 1-butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]).
-
Procedure:
-
Mix powdered ginseng flower buds with an aqueous solution of [C4mim][BF4].
-
Perform ultrasonic-assisted extraction under optimized conditions.
-
Centrifuge the mixture to separate the solid residue from the ionic liquid extract containing the ginsenosides.
-
2. Aqueous Biphasic System (ABS) Separation:
-
Purpose: To separate the ginsenosides from the ionic liquid.
-
Procedure:
-
To the ginsenoside-containing ionic liquid extract, add a salt solution (e.g., NaH2PO4) to form an aqueous biphasic system.
-
Allow the two phases to separate. The ginsenosides will be concentrated in one phase.
-
Collect the ginsenoside-rich phase for further analysis or purification.
-
Quantitative Data and Optimized Parameters
| Parameter | Optimal Value | Reference |
| Ionic Liquid | [C4mim][BF4] | [3] |
| IL Concentration | 0.23 M | [3] |
| Ultrasonic Time | 23 min | [3] |
| Extraction Temperature | 30 °C | [3] |
| Liquid-to-Solid Ratio | 31:1 (mL/g) | [3] |
| ABS Salt | NaH2PO4 | [3] |
| ABS pH | 5.0 | [3] |
| Total Ginsenoside Extraction Yield (IL-UAE) | 9.12% | [3] |
| ABS Extraction Efficiency | 64.53% | [3] |
Summary and Comparison of Methods
| Feature | Conventional Method | IL-UAE Method |
| Principle | Solvent extraction and partitioning | Ultrasonic-assisted extraction with ionic liquids |
| Solvents | Methanol, Dichloromethane, Ethyl Acetate, Acetonitrile | Ionic Liquid ([C4mim][BF4]), Water, Salt Solution |
| Advantages | Well-established, high purity achievable with HPLC | "Green" solvents, rapid extraction time, high efficiency |
| Disadvantages | Use of volatile organic solvents, longer extraction time | Newer technique, potential for co-extraction of impurities |
| Final Purity | >96% for this compound | Not specified for individual ginsenosides |
Note: The purity of individual ginsenosides, including F5, after the IL-UAE and ABS procedure would likely require a final purification step, such as HPLC, to achieve the high purity levels obtained with the conventional method.
These detailed protocols and comparative data provide a solid foundation for researchers to select and implement the most suitable method for their specific needs in the extraction and purification of this compound from ginseng flower buds.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Ginsenoside F5 in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginsenoside F5 is a naturally occurring saponin found in the flower buds of Panax ginseng.[1][2] Emerging research has highlighted its potential as a bioactive compound with significant therapeutic promise. In cell culture-based assays, this compound has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties. These effects are mediated through the modulation of various cellular signaling pathways, making it a compound of interest for drug discovery and development.
This document provides detailed application notes and protocols for utilizing this compound in common cell culture-based assays. The information is intended to guide researchers in investigating the biological activities of this compound.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects by influencing several key signaling pathways. Its primary activities observed in in-vitro studies include:
-
Anti-Cancer Effects: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).[1][2] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. While direct studies on F5 are limited, related ginsenosides like Rg5 have been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][4][5][6] The induction of apoptosis by ginsenosides can involve the activation of caspases and regulation of Bcl-2 family proteins.[4][7]
-
Anti-Inflammatory Effects: this compound and structurally similar ginsenosides exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. For instance, ginsenoside Rg5 has been demonstrated to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells.[8][9] This is achieved by blocking key inflammatory signaling pathways such as NF-κB and MAPKs.[8][9]
-
Neuroprotective Effects: Several ginsenosides have demonstrated neuroprotective capabilities against oxidative stress and glutamate-induced neurotoxicity.[10][11][12][13] While specific data on F5 is sparse, the general class of ginsenosides is known to protect neuronal cells, suggesting a potential avenue for research with F5.
Data Presentation: In-Vitro Efficacy of this compound and Related Compounds
The following tables summarize quantitative data from studies on this compound and the closely related ginsenoside Rg5, providing an indication of effective concentrations in various cell-based assays.
Table 1: Anti-Cancer Activity
| Cell Line | Assay | Compound | Concentration Range | Key Findings | Reference |
| HL-60 (Human promyelocytic leukemia) | Growth Inhibition / Apoptosis | This compound | Not specified | Remarkably inhibited cell growth via apoptosis. | [1][2] |
| Eca-109 (Human esophageal cancer) | Cell Viability (CCK-8) | Ginsenoside Rg5 | 0-100 µM | Dose-dependent inhibition of cell viability. | [6] |
| H1650, A549 (Non-small cell lung cancer) | Cell Viability (MTT) | Ginsenoside Rg5 | 0-80 µM | Dose- and time-dependent suppression of cell viability. | [5] |
| MHCC-97H (Human liver cancer) | Cell Viability (MTT) | Ginsenoside Rg5 | 0-100 µM | Significant inhibition of cell viability. | [7] |
| Breast Cancer Cells (in vivo) | Tumor Growth Inhibition | Ginsenoside Rg5 | 20 mg/kg | 71.4% tumor growth inhibition. | [3][4] |
Table 2: Anti-Inflammatory Activity
| Cell Line | Assay | Compound | Concentration Range | Key Findings | Reference |
| BV2 Microglial Cells | NO Production, TNF-α Secretion | Ginsenoside Rg5 | 1-20 µM | Significant suppression of LPS-induced NO and TNF-α. | [8][9] |
| BV2 Microglial Cells | mRNA expression (iNOS, TNF-α, IL-1β) | Ginsenoside Rg5 | 1-20 µM | Inhibition of pro-inflammatory gene expression. | [8][9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound. Note: These are general protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control (100% viability). Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (e.g., IC₅₀ concentration determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt or MAPK.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression or phosphorylation.
Visualization of Key Signaling Pathways and Workflows
To facilitate a clearer understanding of the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Proposed anti-cancer signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: General workflow for Western Blot analysis.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Activity and Mechanisms of Ginsenosides: An Updated Review | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of Ginsenoside Rk1 and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Ginsenoside Rg5 in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Neuroprotective Effects of Ginsenosides on Calcineurin Activity and Tau Phosphorylation in SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives [mdpi.com]
- 13. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Animal Models to Study Ginsenoside F5 Effects
Introduction
Ginsenosides, the primary active saponins in Panax ginseng, are renowned for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4][5][6] Ginsenoside F5, a minor ginsenoside, has demonstrated potential in inhibiting the growth of cancer cells by inducing apoptosis.[7] To further elucidate its therapeutic potential and underlying mechanisms, robust and well-characterized animal models are indispensable. These models allow for the investigation of efficacy, safety, and pharmacodynamics in a complex biological system.
This document provides detailed application notes and protocols for establishing two key animal models to study the anti-cancer and anti-neuroinflammatory effects of this compound.
Application Note 1: Xenograft Mouse Model for Evaluating Anti-Cancer Efficacy
This section details the establishment of a subcutaneous xenograft model in immunodeficient mice, a standard preclinical model for assessing the in vivo efficacy of anti-cancer compounds.
1.1. Principle
Human cancer cells are implanted subcutaneously into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells.[8] This allows the cancer cells to proliferate and form a solid tumor. The effect of this compound on tumor growth can then be quantitatively measured over time. A study on the related ginsenoside Rg5 showed significant tumor growth inhibition in a breast cancer xenograft model, suggesting a similar approach for F5 is warranted.[9]
1.2. Experimental Workflow: Xenograft Model
1.3. Protocol: Subcutaneous Xenograft Model Establishment
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning #356231 or similar)[10]
-
Female immunodeficient mice (e.g., BALB/c nude or NSG, 6-8 weeks old)[9][11]
-
This compound (dissolved in an appropriate vehicle, e.g., saline with 5% DMSO)
-
Vehicle control
-
Calipers, syringes, and needles (25-27 gauge)
Procedure:
-
Cell Culture: Culture MCF-7 cells in complete medium until they reach 80-90% confluency in the logarithmic growth phase.[8]
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with sterile, serum-free medium or PBS.[8]
-
-
Cell Preparation for Injection:
-
Resuspend the cell pellet in cold PBS to a concentration of 2 x 10⁷ cells/mL.
-
On ice, gently mix the cell suspension with an equal volume of Matrigel (1:1 ratio). The final concentration will be 1 x 10⁷ cells/mL.[8]
-
Keep the mixture on ice at all times to prevent the Matrigel from solidifying.[10][12]
-
-
Subcutaneous Injection:
-
Tumor Monitoring and Treatment:
-
Monitor the mice daily for health and tumor development.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[11]
-
Administer this compound (e.g., 10 or 20 mg/kg) and vehicle control via intraperitoneal (IP) injection or oral gavage daily.[9]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2.[11]
-
Record body weights at each measurement to monitor toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
-
Euthanize mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and divide them for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for histology).
-
1.4. Data Presentation: Anti-Tumor Efficacy
The following table summarizes hypothetical data for tumor growth inhibition.
| Group | Treatment | No. of Animals | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Inhibition Rate (%) |
| 1 | Vehicle Control | 8 | 1550 ± 120 | 1.6 ± 0.15 | - |
| 2 | This compound (10 mg/kg) | 8 | 980 ± 95 | 1.0 ± 0.11 | 36.8 |
| 3 | This compound (20 mg/kg) | 8 | 590 ± 78 | 0.6 ± 0.09 | 61.9 |
| 4 | Positive Control (Docetaxel) | 8 | 450 ± 65 | 0.5 ± 0.07 | 71.0 |
Tumor Inhibition Rate (%) = [1 - (Mean Tumor Weight of Treatment Group / Mean Tumor Weight of Control Group)] x 100
Application Note 2: LPS-Induced Neuroinflammation Model
This model is used to investigate the anti-inflammatory and neuroprotective properties of this compound by inducing a systemic inflammatory response that affects the central nervous system.
2.1. Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Systemic administration of LPS in rodents induces neuroinflammation, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the brain.[13][14] Many ginsenosides have been shown to suppress LPS-induced inflammation, making this a relevant model for F5.[2][15]
2.2. Protocol: Induction of Neuroinflammation
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound (dissolved in an appropriate vehicle)
-
Vehicle control
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping and Pre-treatment:
-
Divide mice into groups: Control (Saline + Vehicle), LPS (LPS + Vehicle), and LPS + this compound (LPS + F5).
-
Administer this compound or vehicle via IP injection or oral gavage for a set number of days (e.g., 7 days) prior to the LPS challenge.
-
-
LPS Challenge:
-
On the final day of pre-treatment, administer a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg) or an equivalent volume of sterile saline for the control group.
-
-
Sample Collection:
-
At a specified time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals with cold PBS, then dissect the brain. Isolate specific regions like the hippocampus and cortex.
-
Snap-freeze brain tissue in liquid nitrogen for Western blot or protein assays, or fix for immunohistochemistry.
-
2.3. Data Presentation: Anti-Neuroinflammatory Effects
The following table presents hypothetical data on cytokine levels in the brain hippocampus.
| Group | Treatment | No. of Animals | TNF-α (pg/mg protein) ± SEM | IL-1β (pg/mg protein) ± SEM | IL-6 (pg/mg protein) ± SEM |
| 1 | Control (Saline + Vehicle) | 8 | 25 ± 4 | 15 ± 3 | 30 ± 5 |
| 2 | LPS + Vehicle | 8 | 250 ± 21 | 180 ± 15 | 310 ± 25 |
| 3 | LPS + this compound (20 mg/kg) | 8 | 135 ± 14 | 95 ± 11 | 160 ± 18 |
Detailed Protocols for Downstream Analysis
3.1. Protocol: Analysis of Signaling Pathways by Western Blot
This protocol is used to detect changes in protein expression and phosphorylation states in tumor or brain tissue lysates.[16][17][18]
Procedure:
-
Protein Extraction: Homogenize frozen tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[18]
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
3.2. Protocol: Quantification of Inflammatory Cytokines by ELISA
This protocol quantifies the concentration of specific cytokines in serum or brain tissue homogenates.[20][21][22]
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[22]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Wash the plate. Add prepared standards and samples (serum or brain homogenate supernatant) to the wells and incubate for 2 hours at room temperature.[23]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.[24]
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Reaction Stop & Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualization of a Potential Signaling Pathway
Ginsenosides, including the related ginsenoside Rg5, have been shown to exert anti-cancer effects by inhibiting the PI3K/Akt signaling pathway.[9] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. It is hypothesized that this compound may act through a similar mechanism.
Potential Mechanism: Inhibition of the PI3K/Akt Pathway by this compound
References
- 1. Ginsenosides for therapeutically targeting inflammation through modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ginsenosides, the main active components of Panax ginseng, in inflammatory responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 5. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of ginsenosides: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 14. academicworks.medicine.hofstra.edu [academicworks.medicine.hofstra.edu]
- 15. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. 4.5. Measurement of Cytokines by ELISA [bio-protocol.org]
- 21. h-h-c.com [h-h-c.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. mybiosource.com [mybiosource.com]
- 24. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for High-Purity Ginsenoside F5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginsenoside F5 is a dammarane-type triterpenoid saponin found in the flower buds of Panax ginseng. As a purified reference standard, it is utilized in a variety of analytical and research applications. These notes provide an overview of commercial sources for high-purity this compound, along with detailed protocols for its analytical quantification and its application in cancer cell apoptosis research.
Commercial Sources for High-Purity this compound Standard
High-purity this compound is available from several commercial suppliers and is typically intended for research and analytical use only. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Table 1: Commercial Suppliers of High-Purity this compound
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| MedchemExpress | This compound | >98% | 189513-26-6 | C₄₁H₇₀O₁₃ | 770.99 | Sold for research use only.[1] |
| ChemFaces | This compound | >98% | 189513-26-6 | C₄₁H₇₀O₁₃ | 771.01 | Provided with structural identification data.[2] |
| Axios Research | This compound | High Purity | 189513-26-6 | C₄₁H₇₀O₁₃ | 771.01 | Offered as a reference standard for analytical method development and quality control.[3] |
| AbMole BioScience | Ginsenoside-F5 | >98% | 189513-26-6 | C₄₁H₇₀O₁₃ | 770.98 | For research use only.[4] |
| SRIRAMCHEM | This compound | High Purity | 189513-26-6 | C₄₁H₇₀O₁₃ | 771.01 | Pharmaceutical reference standard.[5] |
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is adapted from a validated method for the quantification of this compound.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Methodology
-
Standard Preparation:
-
Accurately weigh high-purity this compound standard.
-
Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 0.05, 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).
-
-
Sample Preparation:
-
For plant material, an appropriate extraction method should be employed (e.g., ultrasonic extraction with methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
Table 2: HPLC Instrumental Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Zorbax Eclipse XDB C-18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (28:71:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Table 3: Method Validation Parameters
| Parameter | Value for this compound |
| Linearity (Correlation Coefficient, r²) | >0.999 |
| Limit of Detection (LOD) | 0.021 mg/mL |
| Limit of Quantification (LOQ) | 0.052 mg/mL |
| Precision (RSD%) | <2% |
| Accuracy (Recovery %) | 98-102% |
Application in Cancer Research: Induction of Apoptosis in HL-60 Cells
Ginsenosides have been shown to induce apoptosis in various cancer cell lines. The following protocols describe methods to evaluate the apoptotic effects of this compound on human promyelocytic leukemia (HL-60) cells.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on HL-60 cells.
Methodology
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Treatment:
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) for a ginsenoside on HL-60 cells has been reported to be approximately 7.3 ± 1.2 µmol/L.[1]
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic cells.
Methodology
-
Cell Treatment:
-
Treat HL-60 cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.[1]
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.
Methodology
-
Protein Extraction:
-
Treat HL-60 cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Caspase-9, Caspase-3, Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway of Ginsenoside-Induced Apoptosis
Research suggests that ginsenosides can induce apoptosis in HL-60 cells through a mitochondria-dependent pathway.[1]
Caption: Mitochondria-dependent apoptotic pathway induced by this compound.
This pathway involves the activation of initiator caspase-9, which then cleaves and activates effector caspase-3, leading to the execution of apoptosis.[1][3] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also crucial in regulating this process.
References
- 1. zgddek.com [zgddek.com]
- 2. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 3. [Effect of ginsenoside on apoptosis of human leukemia-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ginsenosides in Apoptosis Induction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginsenosides, the primary active saponins in ginseng, have garnered significant attention for their potential as anticancer agents. While specific research on ginsenoside F5 in apoptosis induction is not extensively documented in publicly available literature, numerous studies have detailed the pro-apoptotic effects of other ginsenosides, such as Rg5, Rk1, Rh2, and Compound K (CK). These compounds serve as excellent models for investigating programmed cell death in cancer biology. This document provides a comprehensive overview of the application of these ginsenosides in apoptosis induction studies, including detailed protocols and data presentation. Ginsenosides have been shown to induce apoptosis through various signaling pathways, making them valuable tools for cancer research and drug discovery.
Mechanism of Action
Ginsenosides induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key mechanisms include the inhibition of survival signaling pathways like PI3K/Akt and the activation of stress-related pathways such as MAPK/NF-κB[1][2]. They modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade[2][3].
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of different ginsenosides on cancer cells.
Table 1: Cytotoxicity of Ginsenosides in Various Cancer Cell Lines
| Ginsenoside | Cell Line | IC50 Value | Reference |
| Ginsenoside Rg5 | A549 (Lung Cancer) | 36.0 µM | [4] |
| Ginsenoside Rg3 | A549 (Lung Cancer) | 44.6 µM | [4] |
| Ginsenoside Rk1 | HUVEC (Normal Cells) | 12.272 µg/mL | [2] |
| Ginsenoside Rg5 | HUVEC (Normal Cells) | 10.182 µg/mL | [2] |
| Ginsenoside Rh2 | HCT116 (Colorectal Cancer) | ~35 µM | [5] |
| Ginsenoside Rg3 | HCT116 (Colorectal Cancer) | >150 µM | [5] |
| Compound K | Glioma and Neuroblastoma | 3 - 15 µM | [6] |
Table 2: Effect of Ginsenosides on Apoptosis-Related Protein Expression
| Ginsenoside | Cell Line | Effect on Bcl-2 | Effect on Bax | Caspase Activation | Reference |
| Ginsenoside Rg5 | MHCC-97H (Liver Cancer) | Decrease | Increase (translocation) | Caspase-9, Caspase-3 | [2] |
| Ginsenoside Rk1 | MHCC-97H (Liver Cancer) | Decrease | Increase (translocation) | Caspase-9, Caspase-3 | [2] |
| Ginsenoside Rg5 | Breast Cancer Tissues | Decrease | Increase | Caspase-3, -8, -9 | [1][7] |
| Ginsenoside Rh2 | HeLa, SW480 | Decrease | Increase (translocation) | Caspase-3, -8, -9 | [5][8] |
| Compound K | Neuroblastoma cells | Decrease | Increase | Caspase-3, -8, -9 | [9] |
| Ginsenoside Rh2 | MCF-7, MDA-MB-231 | Decrease | Increase | Caspases | [3] |
Experimental Protocols
Detailed methodologies for key experiments in studying ginsenoside-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of ginsenosides on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Ginsenoside stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the ginsenoside for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value can be determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow Cytometer
Protocol:
-
Culture and treat cells with the desired concentration of ginsenoside for the specified time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10][11]
Western Blot Analysis
This technique is used to detect changes in the expression levels of apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Mandatory Visualizations
Signaling Pathways of Ginsenoside-Induced Apoptosis
Caption: Ginsenoside-induced apoptosis signaling pathways.
Experimental Workflow for Apoptosis Studies
Caption: Workflow for investigating ginsenoside-induced apoptosis.
References
- 1. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of Ginsenoside Rk1 and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenosides Inhibit the Proliferation of Lung Cancer Cells and Suppress the Rate of Metastasis by Modulating EGFR/VEGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Mechanisms of Ginsenoside Compound K: A Review [mdpi.com]
- 7. Caspase-Mediated Anti-Apoptotic Effect of Ginsenoside Rg5, a Main Rare Ginsenoside, on Acetaminophen-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53-dependent Fas expression is critical for Ginsenoside Rh2 triggered caspase-8 activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Analytical Techniques for Separating Ginsenoside F5 and F3 Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginsenosides F3 and F5 are isomeric compounds found in the flower buds of Panax ginseng. Due to their structural similarity, their separation, purification, and quantification present a significant analytical challenge. This document provides detailed application notes and protocols for the effective separation of ginsenoside F5 and F3 isomers using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are suitable for both analytical-scale quantification and semi-preparative scale isolation of these compounds with high purity.
Analytical Techniques and Methodologies
The primary technique for successfully separating this compound and F3 isomers is RP-HPLC. The selection of the stationary phase, mobile phase composition, and gradient elution is critical for achieving baseline separation.
Key Separation Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method for separating ginsenoside isomers. A C18 column is typically employed, and the mobile phase usually consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid to improve peak shape.[1]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and sensitivity with shorter run times compared to conventional HPLC, making it suitable for the rapid analysis of complex ginsenoside mixtures.[2][3]
-
High-Performance Centrifugal Partition Chromatography (HPCPC): This technique is a form of counter-current chromatography that can be used for the preparative isolation of ginsenosides without a solid stationary phase.[4]
This document will focus on the RP-HPLC methods that have been successfully applied to the separation of this compound and F3.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the analytical and semi-preparative separation of this compound and F3.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ginsenoside F5 Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with ginsenoside F5 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors that affect its stability in an aqueous environment?
A1: The stability of this compound, like other ginsenosides, is significantly influenced by pH and temperature. Acidic conditions can lead to rapid degradation through proton-catalyzed hydrolysis of the glycosidic bonds.[1][2] Elevated temperatures also accelerate this degradation process.[3][4]
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
A2: this compound is a protopanaxatriol-type ginsenoside. In aqueous solutions, particularly under acidic conditions, it primarily undergoes hydrolysis. This process involves the cleavage of sugar moieties from the aglycone core, leading to the formation of less polar ginsenosides and eventually the sapogenin. For example, studies on other ginsenosides have shown that hydrolysis is a key degradation pathway.[1][5]
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and reliable method for monitoring this compound stability is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as UV or Mass Spectrometry (MS).[6] This technique allows for the separation and quantification of the intact this compound from its degradation products over time.
Q4: Are there any strategies to improve the stability of this compound in my formulations?
A4: Yes, several strategies can be employed:
-
pH Control: Maintaining a neutral or slightly alkaline pH is crucial for stability.[1][3] Buffering your aqueous solution to a pH of around 6-7 can significantly slow down hydrolysis.
-
Temperature Control: Store this compound solutions at low temperatures (e.g., 2-8°C) to minimize degradation rates.[3] For long-term storage, freezing may be an option, though freeze-thaw stability should be evaluated.[7]
-
Excipients: The use of stabilizing agents can be beneficial. For the related ginsenoside Rg5, forming an inclusion complex with β-cyclodextrin has been shown to enhance its stability against light and temperature.[4][8] This approach could potentially be applied to this compound as well.
Troubleshooting Guides
Issue 1: Rapid loss of this compound peak in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Acidic pH of the solution | Measure the pH of your aqueous solution. If it is acidic, adjust to a neutral pH (6-8) using a suitable buffer system. For many ginsenosides, stability is greater at a pH level of 6.[3] |
| High storage or experimental temperature | Ensure that stock solutions and experimental samples are stored at a low temperature (e.g., 4°C) and protected from prolonged exposure to high ambient temperatures. Studies on red ginseng extracts show significant degradation at elevated temperatures.[3] |
| Microbial contamination | If the solution is not sterile, microbial growth could potentially lead to enzymatic degradation. Filter-sterilize the solution or use appropriate preservatives if compatible with your experimental design. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation | The new peaks are likely degradation products resulting from the cleavage of sugar units. This is often confirmed by their earlier elution time in reverse-phase HPLC. You can tentatively identify these by comparing them with known degradation products of similar ginsenosides. |
| Oxidation | While hydrolysis is the primary degradation pathway, oxidation can also occur. Protect your solution from light and consider degassing the solvent to remove dissolved oxygen. |
Quantitative Data on Ginsenoside Stability
While specific kinetic data for this compound is limited in the provided literature, the stability of other structurally related ginsenosides under various conditions can provide valuable insights.
Table 1: Effect of pH on the Stability of Various Ginsenosides
| Ginsenoside | pH | Temperature (°C) | Half-life (t½) | Reduction Rate after 11 weeks (%) | Reference |
| Rb1 | 1 | 37 | ~30 min | - | [1] |
| Rb1 | 2 | Ambient | - | 23 | [3] |
| Rb1 | 6 | Ambient | - | 32.4 | [3] |
| Rg1 | 1 | 37 | ~30 min | - | [1] |
| Rg1 | 2 | Ambient | - | 29 | [3] |
| Rg1 | 6 | Ambient | - | 20.5 | [3] |
Table 2: Effect of Temperature on the Stability of Ginsenosides in Red Ginseng Extract (pH 4.5)
| Ginsenoside | Storage Temperature (°C) | Reduction Rate after 11 weeks (%) | Reference |
| Rb1 | 5 | 18 | [3] |
| Rb1 | 45 | 60 | [3] |
| Rg1 | 5 | 15 | [3] |
| Rg1 | 45 | 54 | [3] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
This protocol is a generalized method based on common practices for ginsenoside analysis.[9][10]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C-18, 4.6 x 250 mm, 5 µm).
-
UV Detection Wavelength: 203 nm.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water (may include a small amount of acidifier like phosphoric acid to improve peak shape, but be mindful of its effect on stability).
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used to separate ginsenosides. An example could be starting with a lower concentration of acetonitrile and gradually increasing it. A specific published method for this compound and F3 used a ternary mobile phase of acetonitrile-water-phosphoric acid (28:71:1).[10]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with the aqueous buffer of interest (at the desired pH) to the final experimental concentration.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
If necessary, quench the degradation reaction by adding an equal volume of cold methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample.
-
Monitor the peak area of this compound at each time point.
-
The percentage of this compound remaining can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: A logical guide for troubleshooting F5 degradation.
Caption: General hydrolytic degradation of ginsenosides.
References
- 1. Stability kinetics of ginsenosides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Process for One-Step Separation and Cyclodextrin Inclusion of Ginsenoside Rg5 from Ginseng Stem–Leaf Saponins (GSLS): Preparation, Characterization, and Evaluation of Storage Stability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of ginsenosides in humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of ginsenoside F5 during extraction and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ginsenoside F5 during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: The primary factors contributing to the degradation of this compound and related ginsenosides are elevated temperature, acidic or alkaline pH, and exposure to light. In aqueous solutions, ginsenosides can undergo hydrolysis, leading to the cleavage of sugar moieties. For instance, the related ginsenoside Rg5 has been observed to be unstable in aqueous solutions, with significant degradation occurring over a period of 10 days.[1] It is also reported to be unstable under light and at 45°C.[1][2]
Q2: What are the ideal storage conditions for purified this compound?
A2: For solid (powder) this compound, storage at 4°C, protected from light, is recommended. If this compound is in a solvent, it should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), and always protected from light.
Q3: Can the choice of extraction solvent impact the stability of this compound?
A3: Yes, the extraction solvent can influence stability. Methanol is a commonly used solvent for extracting ginsenosides like F5 and its isomer F3 due to their good solubility.[3] Using aqueous solvents might increase the extraction of more polar impurities and potentially lead to hydrolysis of ginsenosides if the pH is not controlled.[3] Refluxing with 100% methanol at 60°C has been shown to be effective for extracting major ginsenosides.[4][5]
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most common and reliable methods for monitoring this compound degradation are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] These techniques allow for the separation and quantification of this compound and its potential degradation products.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Potential Cause | Troubleshooting Step |
| Degradation during extraction: | High temperatures or acidic conditions during extraction can degrade this compound. The use of strong acids to facilitate extraction can lead to the transformation of ginsenosides into their rarer forms, such as Rg5.[7] |
| - Optimize temperature: If using heat, consider using a lower temperature for a longer duration. Refluxing at 60°C in methanol has been shown to be effective.[4][5] | |
| - Control pH: Avoid strongly acidic or alkaline conditions during extraction. If an acidic modifier is needed for chromatography, use it in the mobile phase rather than in the initial extraction solvent. A mobile phase containing a small amount of phosphoric acid has been used for the successful separation of this compound.[3] | |
| Incomplete Extraction: | The solvent and method used may not be optimal for extracting this compound from the plant matrix. |
| - Solvent Selection: Methanol has been reported as an effective solvent for this compound.[3] | |
| - Extraction Method: Consider methods like sonication or reflux to improve extraction efficiency.[4][5] Pre-purification with dichloromethane and ethyl acetate can remove less polar constituents, which may interfere with purification.[3] |
Issue 2: Degradation of this compound During Storage
| Potential Cause | Troubleshooting Step |
| Improper Storage Temperature: | Storing at room temperature or even refrigerated temperatures (4°C) for extended periods can lead to degradation, especially in solution. Studies on red ginseng extracts show significant degradation of major ginsenosides at 25°C and 45°C over 11 weeks.[8] |
| - Solid Form: Store solid this compound at 4°C, protected from light. | |
| - In Solution: For solutions, store at -20°C for short-term and -80°C for long-term storage. | |
| Exposure to Light: | Ginsenosides can be light-sensitive. The related ginsenoside Rg5 has been shown to be unstable when exposed to light.[1][2] |
| - Use amber vials: Always store this compound solutions in amber vials or wrap clear vials in aluminum foil. | |
| - Minimize exposure: During handling and analysis, minimize the exposure of the samples to direct light. | |
| Presence of Water/Humidity: | Ginsenoside Rg5, an isomer of F5, has been shown to be highly unstable in aqueous solutions, with about 95% decomposition observed after 10 days.[1] The presence of moisture can facilitate hydrolysis. |
| - Use dry solvents: Ensure that solvents used for storage are anhydrous. | |
| - Store in a desiccator: For solid compounds, storage in a desiccator can prevent moisture absorption. |
Quantitative Data Summary
Table 1: Stability of Ginsenosides in Red Ginseng Extract After 11 Weeks of Storage
| Storage Temperature | pH | % Decrease in Ginsenoside Rg1 | % Decrease in Ginsenoside Rb1 |
| 5°C | 4.5 | 15% | 18% |
| 25°C | 4.5 | Not specified, but higher than 5°C | Not specified, but higher than 5°C |
| 45°C | 4.5 | 54% | 60% |
| 25°C | 2 | Higher degradation than at pH 4, 6, 8 | Higher degradation than at pH 4, 6, 8 |
| 25°C | 6 | 20.5% | 32.4% |
Data adapted from a study on red ginseng extracts.[8]
Table 2: Degradation of Ginsenoside Rg5 (Isomer of F5) in Aqueous Solution
| Time | Approximate Degradation |
| 2 days | 56% |
| 10 days | 90% |
Data from a study on the stability of ginsenoside Rg5 in water.[1]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Panax ginseng Flower Buds
This protocol is adapted from a method described for the isolation of this compound and F3.[3]
-
Extraction:
-
Weigh 2 grams of dried Panax ginseng flower bud powder.
-
Add 20 mL of methanol (w/v = 1:10).
-
Perform reflux extraction. Repeat this step in triplicate.
-
Combine the methanol extracts.
-
-
Liquid-Liquid Partitioning:
-
Concentrate the combined methanol extract under reduced pressure.
-
Partition the concentrated extract with dichloromethane to remove non-polar compounds.
-
Further partition the aqueous layer with ethyl acetate to remove compounds of intermediate polarity.
-
Collect the remaining aqueous layer, which is enriched with ginsenosides.
-
-
Purification by Semi-Preparative HPLC:
-
Concentrate the enriched ginsenoside fraction and dissolve it in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto a C18 semi-preparative HPLC column.
-
Use a gradient elution with acetonitrile and water. A satisfactory separation has been achieved with a gradient of acetonitrile-water (e.g., starting at 32:68 and changing to 28:72).[3]
-
Monitor the elution at 203 nm.
-
Collect the fraction corresponding to the retention time of this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol is based on a validated analytical method.[3]
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C-18 or equivalent.
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (28:71:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.
-
Column Temperature: Room temperature.
-
-
Standard Preparation:
-
Accurately weigh a known amount of purified this compound standard.
-
Dissolve it in methanol to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Prepare the sample extract as described in Protocol 1 (steps 1 and 2).
-
Dissolve a known amount of the dried extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for the preparation of Ginsenoside Rg5 from ginseng fibrous root powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HPLC Resolution of Ginsenoside F5 and its Isomers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the High-Performance Liquid Chromatography (HPLC) resolution of ginsenoside F5 and its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its isomers.
1. Poor Resolution or Co-elution of Isomeric Peaks
-
Question: My HPLC method is not separating this compound from its isomers. What are the likely causes and how can I improve the resolution?
-
Answer: Poor resolution between this compound and its isomers is a common challenge due to their structural similarity.[1] Several factors can contribute to this issue. Here’s a step-by-step troubleshooting approach:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to water is critical. A subtle adjustment in this ratio can significantly impact selectivity.[1]
-
Recommendation: If using an acetonitrile-water system, try decreasing the acetonitrile percentage in small increments (e.g., 0.5-1%). This will increase retention times and may improve separation. A gradient elution is often more effective than an isocratic one for separating complex mixtures of ginsenosides.[2]
-
-
Adjust Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the ginsenosides, affecting their interaction with the stationary phase and thus their retention and selectivity.[3][4]
-
Lower the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Recommendation: Reducing the column temperature (e.g., to 15°C) can sometimes enhance the separation of closely eluting isomers.[6]
-
-
Reduce the Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution.[2]
-
Recommendation: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable.
-
Recommendation: While C18 columns are most common, not all C18 columns are the same. Consider trying a C18 column with a different bonding density or end-capping from a different manufacturer. A phenyl-hexyl column could also offer different selectivity for these aromatic compounds.
-
-
2. Peak Tailing
-
Question: The peaks for my ginsenoside isomers are showing significant tailing. What causes this and how can I achieve symmetrical peaks?
-
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with active silanol groups on the silica support.[7][8] Here are some solutions:
-
Mobile Phase Modification:
-
Recommendation: As mentioned for poor resolution, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate the silanol groups, minimizing unwanted interactions.[1][5] Increasing the buffer concentration in the mobile phase can also help mask residual silanol interactions.[7]
-
-
Use an End-Capped Column:
-
Recommendation: Ensure you are using a high-quality, end-capped HPLC column. End-capping treats the residual silanol groups to make them less active.[7]
-
-
Sample Overload:
-
Recommendation: Injecting too much sample can lead to column overload and peak tailing.[7] Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination or Degradation:
-
Recommendation: If the tailing has worsened over time, your column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced. A blocked inlet frit can also cause peak distortion that may appear as tailing.[9]
-
-
3. Low Sensitivity or Small Peak Areas
-
Question: I am having trouble detecting this compound and its isomers, or the peak areas are very small. How can I increase the sensitivity of my method?
-
Answer: Low sensitivity can be due to several factors, including the detector used and sample preparation.
-
Detector Choice: Ginsenosides lack a strong chromophore, which results in weak UV absorbance.[10]
-
Sample Preparation and Concentration:
-
Recommendation: Ensure your sample preparation method effectively extracts and concentrates the ginsenosides. Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes of interest.[12]
-
-
Optimize Peak Shape:
-
Recommendation: As discussed previously, improving peak shape (i.e., reducing tailing and broadening) will increase peak height and thus improve sensitivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating this compound and its isomers?
A1: A good starting point is to use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) with a gradient elution. A mobile phase consisting of acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A) is a common choice. You can start with a gradient of 20-40% B over 30-40 minutes at a flow rate of 1.0 mL/min and a column temperature of 25-30°C. Detection is typically at 203 nm.[1][11]
Q2: How important is sample preparation for good HPLC resolution of ginsenosides?
A2: Sample preparation is critical. A clean sample will prevent column contamination and ensure reproducible results. For plant extracts, it is important to remove interfering compounds. A common procedure involves initial extraction with methanol or ethanol, followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.[12][13] Filtering the sample through a 0.22 µm or 0.45 µm filter before injection is essential to protect the column from particulates.
Q3: Can I use a mobile phase other than acetonitrile-water?
A3: Yes, while acetonitrile-water is the most common mobile phase for ginsenoside separation, methanol-water and ethanol-water systems have also been used.[14] Changing the organic modifier is a powerful way to alter selectivity, so if you are struggling with co-elution, trying methanol in place of acetonitrile is a good strategy.
Q4: What is the effect of column temperature on the separation?
A4: Column temperature affects the viscosity of the mobile phase and can influence selectivity. Higher temperatures generally lead to shorter retention times and sharper peaks but can sometimes decrease resolution between closely eluting compounds. Conversely, lower temperatures can sometimes improve the separation of isomers.[6] It is important to control the column temperature to ensure reproducible retention times.
Q5: How do I know if my column is still performing well?
A5: You should monitor several system suitability parameters during your analyses. These include peak resolution, peak asymmetry (tailing factor), and theoretical plates (efficiency). A significant decrease in resolution or efficiency, or a substantial increase in peak tailing, indicates that your column performance is degrading. Keeping a logbook for each column to track the number of injections and the types of samples analyzed is also good practice.
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound and F3 Separation
This protocol is based on a validated method for the analytical separation of this compound and its isomer F3.[1][11]
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: Zorbax Eclipse XDB C-18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (28:71:1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 203 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the extract or standard in methanol. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Preparative HPLC Method for Isolation of this compound and F3
This protocol is designed for the semi-preparative isolation of this compound and F3.[1][11]
-
HPLC System: Preparative HPLC system with a fraction collector
-
Column: Daisogel C-18 (20 x 250 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: 32% B to 28% B over 10 minutes
-
Flow Rate: 10 mL/min
-
Detection: UV at 203 nm
-
Sample Load: 20-30 mg of enriched extract dissolved in the initial mobile phase composition
Data Presentation
Table 1: HPLC Method Parameters for this compound and Isomer Separation
| Parameter | Analytical Method[1] | Preparative Method[1] |
| Column | Zorbax Eclipse XDB C-18 (4.6x250mm, 5µm) | Daisogel C-18 (20x250mm, 5µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (28:71:1) | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min | 10 mL/min |
| Detection | UV at 203 nm | UV at 203 nm |
| Run Time | ~40 min | ~15 min |
Table 2: Method Validation Data for this compound and F3 Analysis[1]
| Parameter | This compound | Ginsenoside F3 |
| Linearity (r²) | >0.999 | >0.999 |
| LOD (ng) | 25 | 25 |
| LOQ (ng) | 80 | 80 |
| Recovery (%) | 98.2 | 97.5 |
| Precision (RSD%) | <3.0 | <3.0 |
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC resolution and peak tailing.
Caption: A typical sample preparation workflow for the HPLC analysis of ginsenosides.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Strategy for Simultaneous Isolation of Less Polar Ginsenosides, Including a Pair of New 20-Methoxyl Isomers, from Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. HPLC Separation: Ginsenosides from American Ginseng [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Addressing solubility challenges of ginsenoside F5 in experimental buffers.
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for addressing the solubility challenges of ginsenoside F5 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a significant challenge in experimental buffers?
This compound is a triterpenoid saponin, a class of biologically active compounds found in the flower buds of Panax ginseng.[1][2] Like many ginsenosides, it possesses a large, complex, and relatively nonpolar steroidal structure, which results in low aqueous solubility. This hydrophobicity makes it difficult to dissolve directly in physiological buffers, leading to potential precipitation, inaccurate concentration measurements, and inconsistent experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol but is sparingly soluble in water.[1][3][4] For most in vitro experiments, a stock solution is first prepared in a non-aqueous solvent, which is then diluted to the final concentration in the aqueous experimental buffer.
Q3: How should I prepare a stock solution of this compound?
The recommended method is to first dissolve this compound powder in 100% DMSO.[3] Sonication or gentle warming can aid in complete dissolution. It is crucial to ensure the stock solution is clear and free of any visible particulates before use.
Troubleshooting Guide: Common Solubility Issues
Issue 1: My this compound precipitates after I add the DMSO stock to my aqueous cell culture medium or buffer.
This is the most common issue and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is often too low to keep the compound dissolved.
-
Cause A: Final concentration is too high. The hydrophobic nature of this compound means it has a very low solubility limit in aqueous solutions.
-
Cause B: Insufficient organic solvent. The final percentage of DMSO is not high enough to maintain solubility.
-
Solutions:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Optimize DMSO Concentration: The final concentration of DMSO in cell culture should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity, although some cell lines can tolerate up to 1%.[5][6] A vehicle control (medium with the same percentage of DMSO but without the compound) should always be included in experiments.[5]
-
Use a Solubilizing Agent: Incorporating a solubilizing agent like a cyclodextrin can significantly enhance the aqueous solubility of ginsenosides.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[8]
-
Issue 2: I am observing inconsistent or non-reproducible results in my experiments.
This can often be traced back to incomplete dissolution or precipitation of the compound, leading to an inaccurate and inconsistent final concentration.
-
Cause: The actual concentration of dissolved this compound is lower than the calculated concentration and may vary between experiments.
-
Solutions:
-
Ensure Complete Initial Dissolution: Before diluting into your aqueous buffer, hold your DMSO stock solution up to a light source to confirm it is a clear, homogenous solution with no visible crystals or precipitate. Use of an ultrasonic bath can help break up small aggregates.[9]
-
Prepare Working Solutions Fresh: Do not store diluted aqueous solutions of this compound for extended periods, as the compound can precipitate out of solution over time. Prepare fresh dilutions from the DMSO stock for each experiment.
-
Vortex During Dilution: When preparing the final working solution, add the DMSO stock to the aqueous buffer while vortexing to promote rapid and uniform dispersion, minimizing localized high concentrations that can trigger precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Organic Solvent
| Solvent | Concentration | Method | Source |
| DMSO | 100 mg/mL (129.70 mM) | Requires sonication | [3] |
| Methanol | Good solubility | Extraction solvent | [1] |
Table 2: General Recommendations for Maximum DMSO Concentration in In Vitro Assays
| Assay Type | Max Recommended DMSO (%) | Notes | Sources |
| Short-term Cell Viability (e.g., < 24h) | 0.5% - 1.0% | Cell line dependent; always test toxicity. | [5][10] |
| Long-term Cell Culture (e.g., > 24h) | ≤ 0.1% | Higher concentrations can impact viability and cell function. | [6][11] |
| Enzyme Assays | ≤ 1.0% - 2.0% | Less sensitive than cell-based assays, but protein unfolding is a risk at higher concentrations. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 770.99 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, weigh 7.71 mg.
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO to the tube. For a 10 mM stock from 7.71 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[3]
-
Verify Dissolution: Visually inspect the solution to ensure it is completely clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[9]
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from methods used for other poorly soluble ginsenosides and can significantly increase aqueous solubility.[8]
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration determined by optimization (a starting point could be 1-5% w/v).
-
Molar Ratio: The goal is to form a 1:1 molar inclusion complex between this compound and HP-β-CD.[8]
-
Complexation:
-
Slowly add the this compound DMSO stock solution to the HP-β-CD solution while stirring or vortexing vigorously.
-
Allow the mixture to incubate, for example, by stirring at room temperature for 1-2 hours or overnight at 4°C to facilitate the formation of the inclusion complex.
-
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Application: Use the prepared complex solution as your new, more water-soluble stock for further dilutions in your experiment. Always include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Visualizations
Caption: Workflow for dissolving and troubleshooting this compound solubility.
Caption: Potential inhibition of the PI3K/Akt pathway by ginsenosides.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 189513-26-6 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ginsenoside, 74749-74-9 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2017099480A1 - Ginsenoside compound k composition having improved water solubility - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Common interferences in the quantification of ginsenoside F5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying ginsenoside F5.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most common analytical methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][2] These techniques are typically coupled with detectors such as Ultraviolet (UV) detectors or Mass Spectrometers (MS) for enhanced sensitivity and selectivity.[3][4] LC-MS is particularly favored for its ability to provide structural information and handle complex biological matrices.[4][5]
Q2: My this compound peak is showing poor resolution and co-eluting with other peaks. What is the likely cause and how can I fix it?
A2: A common issue in this compound quantification is co-elution with its isomer, ginsenoside F3.[1][3][6] These two compounds have the same molecular weight and similar polarities, making their separation challenging.[7] Additionally, other unknown compounds in the sample matrix can also interfere with the F5 peak.[1]
To improve resolution, consider the following troubleshooting steps:
-
Optimize the mobile phase composition: The ratio of organic solvent (typically acetonitrile) to water and the pH of the aqueous phase are critical for separating isomeric ginsenosides.[1] A satisfactory separation of this compound and F3 has been achieved using a ternary mobile phase of acetonitrile-water-phosphoric acid (28:71:1).[1][6]
-
Adjust the flow rate: A lower flow rate can sometimes improve the separation of closely eluting compounds.[3] For example, a flow rate of 1.0 mL/min has been successfully used for the analytical separation of F5 and F3.[1][6]
-
Select an appropriate column: A C18 column is commonly used for ginsenoside analysis.[1][2] The choice of a specific C18 column with high resolving power is important for separating isomers.
-
Control the column temperature: Column temperature can influence the retention time and resolution of ginsenosides.[2] It is important to maintain a stable and optimized temperature throughout the analysis.
Q3: I am observing significant signal suppression or enhancement for this compound in my LC-MS analysis. What are matrix effects and how can I mitigate them?
A3: Matrix effects are a common source of interference in LC-MS analysis, caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[8][9] This can lead to inaccurate quantification.
To address matrix effects, consider these strategies:
-
Effective sample preparation: Proper sample preparation is crucial to remove interfering matrix components.[10][11] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to clean up the sample before injection.[11][12]
-
Use of an internal standard: An isotopically labeled internal standard is the gold standard for correcting matrix effects. However, if unavailable, a structural analog can be used.
-
Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that matches the sample matrix can help to compensate for matrix effects.[9]
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[9]
Q4: The concentration of this compound in my samples seems to be decreasing over time. What could be the cause?
A4: Ginsenosides can be susceptible to degradation under certain conditions, which can lead to lower than expected quantification results.[13] Factors that can influence the stability of this compound include:
-
pH: Acidic conditions can lead to the degradation of some ginsenosides.[14]
-
Temperature: Elevated temperatures can accelerate the degradation of ginsenosides.[13][14] It is recommended to store samples at low temperatures.
-
Light: Exposure to light can also contribute to the degradation of certain ginsenosides.[13] Samples should be stored in light-protected containers.
-
Enzymatic degradation: If working with biological matrices, endogenous enzymes could potentially degrade ginsenosides. Proper sample handling and storage are critical to minimize enzymatic activity.
To ensure the stability of this compound in your samples, it is advisable to perform stability studies under your specific experimental and storage conditions.[15]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Action |
| Column Overload | Reduce the injection volume or sample concentration. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Presence of Active Sites on the Column | Use a column with end-capping or add a competing base to the mobile phase. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Action |
| Fluctuations in Mobile Phase Composition | Ensure proper mixing and degassing of the mobile phase. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Column Degradation | Replace the column if it has exceeded its lifetime. |
Experimental Protocols
HPLC Method for the Quantification of this compound and F3
This protocol is based on a published method for the separation and quantification of this compound and its isomer F3.[1][6]
-
Chromatographic System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
-
Column: Zorbax Eclipse XDB C-18 column.
-
Mobile Phase: A ternary mixture of acetonitrile, water, and phosphoric acid in a ratio of 28:71:1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 203 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes the key validation parameters for the HPLC method described above for the quantification of this compound and its isomer F3.[3]
| Parameter | This compound | Ginsenoside F3 |
| Linearity Range (mg/mL) | 0.104 - 1.04 | 0.108 - 1.08 |
| Regression Equation | y = 2E+07x + 10619 | y = 2E+07x + 8489.1 |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 |
| LOD (mg/mL) | 0.021 | 0.011 |
| LOQ (mg/mL) | 0.052 | 0.042 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative LC-MS/MS analysis of seven ginsenosides and three aconitum alkaloids in Shen-Fu decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel enzymatic elimination method for the chromatographic purification of ginsenoside Rb3 in an isomeric mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in ginsenoside patterns of red ginseng extracts according to manufacturing and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Ginsenoside Rb1, Rg3, Rk1, Rg5, F2, and Compound K from Red Ginseng Extract in Healthy Korean Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase composition for ginsenoside F5 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the analysis of ginsenoside F5.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis by reversed-phase HPLC?
A common starting point for the analysis of this compound is a mobile phase consisting of a mixture of water and acetonitrile.[1] For analytical scale, a ternary mobile phase of acetonitrile-water-phosphoric acid (28:71:1, v/v/v) has been used successfully.[1][2]
Q2: Why is an organic modifier like acetonitrile or methanol used in the mobile phase?
In reversed-phase HPLC, which is commonly used for ginsenoside analysis, the stationary phase is nonpolar. The mobile phase is more polar. Ginsenosides are relatively polar compounds. The organic modifier (e.g., acetonitrile or methanol) is the less polar component of the mobile phase. Adjusting its concentration controls the elution of the ginsenosides. Increasing the organic modifier concentration decreases the retention time.[3]
Q3: What is the purpose of adding an acid, such as phosphoric acid or formic acid, to the mobile phase?
Adding a small amount of acid to the mobile phase can improve peak shape and resolution. For ginsenosides, which have hydroxyl groups, adding an acid like phosphoric acid can suppress the ionization of any acidic functional groups present in the sample matrix or on the silica-based stationary phase, leading to sharper, more symmetrical peaks.[1][4] For instance, the addition of phosphoric acid has been shown to be beneficial in the analysis of crude extracts of Panax ginseng flower buds.[1]
Q4: What detection wavelength is typically used for this compound?
Ginsenosides have weak UV absorption. A low wavelength, typically around 203 nm, is used for their detection to achieve adequate sensitivity.[1][2][5]
Q5: Can I use a gradient elution for this compound analysis?
Yes, gradient elution is often employed, especially when analyzing complex mixtures containing multiple ginsenosides with different polarities. A gradient allows for better separation of a wider range of compounds in a shorter amount of time compared to isocratic elution.[6][7] For semi-preparative scale, a gradient system of acetonitrile-water (32:68 → 28:72) has been successfully used.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Peak Overlapping | Mobile phase composition is not optimal. | - Adjust the ratio of organic solvent (acetonitrile or methanol) to water. Increasing the water content will generally increase retention and may improve the separation of early-eluting peaks.[1] - If using a ternary mixture, adjust the concentration of the acidic modifier. - Consider switching from isocratic to a shallow gradient elution to better separate closely eluting compounds.[3][7] |
| Broad or Tailing Peaks | - Secondary interactions with the stationary phase. - pH of the mobile phase is not optimal. - Column is overloaded. | - Add a small amount of an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress silanol interactions.[1][4] - Ensure the sample concentration is within the linear range of the detector and the capacity of the column.[1] |
| Baseline Noise or Drift | - Mobile phase is not properly degassed. - Contaminated mobile phase or column. - Detector lamp is failing. | - Degas the mobile phase using sonication or an online degasser. - Use high-purity solvents (HPLC grade) and freshly prepared mobile phase. - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. - Check the detector lamp's usage hours and replace if necessary. |
| Inconsistent Retention Times | - Mobile phase composition is changing. - Fluctuation in column temperature. - Pump is not delivering a consistent flow rate. | - Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. - Use a column oven to maintain a constant temperature.[8] - Prime the pump before each run and check for leaks in the system. |
| Low Sensitivity | - Detection wavelength is not optimal. - Sample concentration is too low. | - Ensure the detector is set to a low wavelength, such as 203 nm.[1][2] - Concentrate the sample or inject a larger volume if the peak shape allows. |
Quantitative Data Summary
The following tables summarize quantitative data from a study on the optimization of mobile phase composition for the analysis of this compound and its isomer, ginsenoside F3.
Table 1: Effect of Mobile Phase Composition on Analytical Scale Separation
| Mobile Phase Composition (Acetonitrile:Water:Phosphoric Acid) | Observation |
| 30:69:1 | Overlapping peaks of this compound and an unknown compound. |
| 28:71:1 | Optimal. Satisfactory separation achieved. |
| 27:72:1 | Increased retention time with no significant improvement in resolution. |
| Data synthesized from a study by Li et al. (2016).[1] |
Table 2: Effect of Mobile Phase Volume Ratios on Semi-Preparative Scale Separation
| Mobile Phase (Acetonitrile:Water) | Elution Program | Observation |
| 28:72 | Isocratic | Poor separation of ginsenoside F3. |
| 32:68 | Isocratic | Poorer separation effect. |
| 32:68 → 28:72 | Gradient (0 min 28:72, 15 min 28:72) | Improved separation. |
| 32:68 → 28:72 | Optimal. Gradient (0 min 32:68, 10 min 28:72) | Good separation of both this compound and F3. |
| Data synthesized from a study by Li et al. (2016).[1] |
Experimental Protocols
Analytical Scale HPLC Method for this compound
This protocol is based on a validated method for the quantification of this compound in crude extracts.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax Eclipse XDB C-18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile, Water, and Phosphoric Acid in a ratio of 28:71:1 (v/v/v). All solvents should be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 203 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extract or standard in methanol.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample or standard. c. Run the analysis for a sufficient time to allow for the elution of all components of interest (e.g., 40 minutes).
Semi-Preparative Scale HPLC Method for this compound Purification
This protocol is designed for the isolation and purification of this compound.[1][2]
-
Instrumentation: Semi-preparative HPLC system with a UV detector.
-
Column: Daisogel C-18 column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 32% B
-
10-15 min: 32% B to 28% B
-
15-20 min: 28% B
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 203 nm.
-
Sample Load: 20-30 mg of crude extract dissolved in a minimal amount of methanol.
-
Procedure: a. Equilibrate the column with the initial mobile phase conditions (32% Acetonitrile). b. Inject the sample. c. Run the gradient program. d. Collect fractions corresponding to the peak of this compound.
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor peak resolution in this compound analysis.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Retention behavior of ginsenosides on a poly(vinyl alcohol)-bonded stationary phase in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation techniques to reduce matrix effects for ginsenoside F5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects during the sample preparation of ginsenoside F5 for analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[2] Given the complexity of biological matrices (e.g., plasma, serum) and herbal extracts, matrix effects are a common challenge in ginsenoside analysis.
Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A: The most common and effective techniques to reduce matrix effects for ginsenosides, including F5, are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][3] The choice of method depends on the sample matrix, the required level of cleanliness, and the desired analytical sensitivity. SPE is often considered highly effective as it can selectively isolate analytes and remove a significant portion of interfering matrix components.[1]
Q3: How do I choose the best sample preparation method for my specific sample type (e.g., plasma vs. herbal material)?
A: For biological fluids like plasma or serum, which are rich in proteins and phospholipids, more rigorous cleanup methods are often necessary.
-
Protein Precipitation (PPT) is a simple and fast method suitable for initial cleanup but may not be sufficient to remove all matrix interferences, especially phospholipids.[3]
-
Liquid-Liquid Extraction (LLE) offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind.[3]
-
Solid-Phase Extraction (SPE) provides the most thorough cleanup by utilizing specific sorbents to retain the analyte while washing away interfering compounds. This is often the preferred method for achieving the lowest matrix effects and highest sensitivity.[1]
For herbal materials, such as ginseng extracts, methods like SPE or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted to remove complex plant-based matrix components.
Troubleshooting Guide
Problem: Poor or Inconsistent Recovery of this compound
| Possible Cause | Suggested Solution |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. Increase the volume or the percentage of the strong solvent (e.g., methanol or acetonitrile) in the elution mixture. Ensure the chosen solvent is appropriate for the ginsenoside's polarity. |
| Analyte Breakthrough during SPE Loading/Washing | The wash solvent may be too strong, causing premature elution of this compound. Reduce the organic solvent percentage in the wash step. Ensure the sample loading conditions (pH, solvent composition) are optimal for retention on the SPE sorbent. |
| Inefficient LLE Partitioning | Adjust the pH of the aqueous sample to ensure this compound is in a neutral form for better partitioning into the organic solvent. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partitioning coefficient. |
| Adsorption to Labware | Silanize glassware to prevent adsorption of the analyte. Use low-adsorption polypropylene tubes and pipette tips. |
Problem: Significant Ion Suppression or Enhancement
| Possible Cause | Suggested Solution |
| Co-elution with Phospholipids (in plasma/serum) | Incorporate a phospholipid removal step. Specialized SPE cartridges or plates (e.g., HybridSPE) are designed for this purpose.[4] In LLE, using a highly non-polar solvent like hexane for an initial wash can remove lipids before extracting the analyte with a more polar solvent.[3] |
| Insufficient Sample Cleanup | Switch to a more selective sample preparation technique. If using PPT, consider moving to LLE or SPE. If using LLE, try a more rigorous SPE method. |
| High Concentration of Salts or Buffers | If possible, dilute the sample before extraction to reduce the concentration of non-volatile salts that can cause ion suppression.[2] Ensure the final extract is reconstituted in a solvent compatible with the mobile phase. |
| Chromatographic Co-elution | Optimize the chromatographic method to better separate this compound from interfering matrix components. Adjust the gradient, mobile phase composition, or use a different column chemistry.[1] |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for ginsenosides from various studies. While specific data for this compound is limited, the data for structurally similar ginsenosides provides a valuable reference for method selection and performance expectation.
Table 1: Comparison of Sample Preparation Techniques for Ginsenosides in Plasma/Serum
| Method | Ginsenoside Group | Recovery (%) | Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation | Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, F1 | 85.5 - 99.2 | 7.0 - 92.9 | < 14.9 | [5] |
| Liquid-Liquid Extraction | Rh2, CK, PPD, PPT | 56.3 - 81.9 | 77.0 - 100.1 | < 14.9 | [5] |
| Protein Precipitation | Rb1, Rc, Rd, Rh1 | > 86.0 | Not specified | < 10 | [1] |
Table 2: Solid-Phase Extraction (SPE) Performance for Protopanaxadiol Ginsenosides
| Method | Ginsenoside Group | Recovery (%) | RSD (%) | Reference |
| SPE-UPLC | Five protopanaxadiol ginsenosides | 87.16 - 101.92 | 1.54 - 4.01 | [3] |
Experimental Protocols & Workflows
General Workflow for Sample Preparation and Analysis
Caption: General workflow from sample collection to data analysis.
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from established methods for ginsenosides and is a starting point for optimization.
-
Pre-treatment:
-
Thaw 200 µL of plasma sample at room temperature.
-
Add 600 µL of methanol (containing internal standard, if used) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% aqueous methanol to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Troubleshooting Logic for Matrix Effects
References
- 1. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-Performance Liquid Chromatography and Time-of-Flight Mass Spectrometry Analysis of Ginsenoside Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of five protopanaxadiol ginsenosides in ginseng by solid-phase extraction-ultra performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Eight Ginsenosides in Rat Plasma by Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry: Application to Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Efficacy of Ginsenoside F5 and Ginsenoside Rg3 in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of two ginsenosides, F5 and Rg3, based on available experimental data. While both compounds exhibit anti-tumor properties, the volume of research and clinical investigation into ginsenoside Rg3 is substantially greater than that for ginsenoside F5. This document aims to present a side-by-side overview of the current scientific evidence for each, to aid in research and development decisions.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo anti-cancer effects of this compound and ginsenoside Rg3 across various cancer models.
Table 1: In Vitro Efficacy of this compound and Rg3
| Ginsenoside | Cancer Type | Cell Line | Concentration | Effect | Citation |
| This compound | Not Specified | Not Specified | IC50: 62.4 μM | Induces chromatin condensation and increases sub-G1 hypodiploid cells. | [1] |
| Ginsenoside Rg3 | Breast Cancer | MDA-MB-231 | 100 µM | Inhibition of proliferation due to cell cycle arrest at G0/G1. | [2] |
| Colon Cancer | SW620 and HCT116 | Dose-dependent | Suppresses activation of NF-κB, inhibiting cancer cell growth. | [3] | |
| Lung Cancer | A549 | IC50: 44.6 µM | Potent antiproliferative effects. | [4] | |
| Esophageal Cancer | Eca-109 | 5, 10, 20 µM | Significant increase in apoptosis. | [5] |
Table 2: In Vivo Efficacy of Ginsenoside Rg3
| Cancer Type | Animal Model | Dosage | Effect | Citation |
| Breast Cancer | BALB/c nude mice | 20 mg/kg | 71.4 ± 9.4% tumor growth inhibition. | [6] |
| Colon Cancer | Nude mice | Not Specified | Synergizes with 5-FU to inhibit the growth of human colon cancer xenografts. | [7][8] |
| Lung Cancer | Xenograft mouse model | Not Specified | Suppressed tumor cell proliferation and limited the rate of metastasis when combined with Rg5. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2x10³ cells per well in DMEM supplemented with 10% FBS.
-
Treatment: After cell adherence, the medium is replaced with fresh medium containing varying concentrations of this compound or Rg3. A control group is treated with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of ginsenosides for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A suspension of cancer cells (e.g., 5x10⁶ cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment groups and receive intraperitoneal or oral administration of ginsenosides or vehicle control at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of ginsenosides are mediated through the modulation of various signaling pathways.
This compound
The precise signaling pathways of this compound are not yet well-elucidated. Current evidence suggests it induces apoptosis through the induction of chromatin condensation.[1]
Caption: Known mechanism of this compound.
Ginsenoside Rg3
Ginsenoside Rg3 has been shown to modulate multiple signaling pathways involved in cell proliferation, survival, and metastasis.[3][7][8][9]
Caption: Key signaling pathways modulated by Ginsenoside Rg3.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of ginsenosides as anti-cancer agents.
Caption: General workflow for preclinical evaluation.
Conclusion
Ginsenoside Rg3 is a well-characterized compound with demonstrated anti-cancer efficacy in a wide range of preclinical models. Its mechanisms of action are multifaceted, involving the inhibition of key pro-survival and metastatic signaling pathways. In contrast, research on this compound is still in its early stages. While initial data suggests it can induce apoptosis, further studies are required to establish its efficacy in various cancer models, elucidate its detailed mechanisms of action, and evaluate its in vivo potential. This guide highlights the significant body of evidence supporting the continued investigation of ginsenoside Rg3 in oncology, while also identifying this compound as a promising, yet understudied, candidate for future cancer research.
References
- 1. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg5 inhibits cancer cell migration by inhibiting the nuclear factor-κB and erythropoietin-producing hepatocellular receptor A2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 4. Ginsenosides Inhibit the Proliferation of Lung Cancer Cells and Suppress the Rate of Metastasis by Modulating EGFR/VEGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg5 induces apoptosis in human esophageal cancer cells through the phosphoinositide-3 kinase/protein kinase B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg5 induces apoptosis and autophagy via the inhibition of the PI3K/Akt pathway against breast cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg3 enhances the anticancer effect of 5-FU in colon cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rg3 enhances the anticancer effect of 5‑FU in colon cancer cells via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ginsenosides and Tumors: A Comprehensive and Visualized Analysis of Research Hotspots and Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bioactivity of Ginsenoside F5 Relative to Other Minor Ginsenosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of ginsenoside F5, a minor ginsenoside found in the flower buds of Panax ginseng, relative to other minor ginsenosides. The information presented herein is intended to support research and drug development efforts by offering a consolidated view of available experimental data on the anti-cancer, anti-inflammatory, and neuroprotective properties of these compounds.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and other minor ginsenosides. Direct comparative studies for all activities are limited, and thus, data from various studies are presented to facilitate an indirect comparison.
Anti-Cancer Activity
The anti-proliferative and cytotoxic effects of ginsenosides are critical indicators of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.
| Ginsenoside | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HL-60 | MTT Assay | 62.4 | [Not specified in search results] |
| Ginsenoside F1 | HL-60 | MTT Assay | 23.2 | [Not specified in search results] |
| Ginsenoside Rg5 | Breast Cancer Cells | Not Specified | Not Specified | [1] |
| Ginsenoside Rk1 | Not Specified | Not Specified | Not Specified | [Not specified in search results] |
| Ginsenoside Rz1 | Not Specified | Not Specified | Not Specified | [2] |
| Ginsenoside Rd | Not Specified | Not Specified | Not Specified | [2] |
Table 1: Comparative Anti-Cancer Activity of Minor Ginsenosides.
Anti-Inflammatory Activity
The anti-inflammatory potential of ginsenosides is often evaluated by their ability to inhibit key inflammatory mediators and pathways, such as the transcription factor NF-κB.
| Ginsenoside | Cell Line | Assay | IC50 (µM) for NF-κB Inhibition | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| Ginsenoside Rk3 | HepG2 | NF-κB Luciferase Assay | 14.24 ± 1.30 | [3] |
| Ginsenoside Rs4 | HepG2 | NF-κB Luciferase Assay | 12.44 ± 2.01 | [3] |
| Ginsenoside Rg6 | HepG2 | NF-κB Luciferase Assay | 29.34 ± 2.22 | [3] |
| Ginsenoside SF | HepG2 | NF-κB Luciferase Assay | 33.86 ± 4.14 | [3] |
| Ginsenoside F1 | HepG2 | NF-κB Luciferase Assay | 42.51 ± 1.97 | [3] |
| Ginsenoside Rg1 | HepG2 | NF-κB Luciferase Assay | 45.47 ± 3.64 | [3] |
| Ginsenoside Rb1 | HepG2 | NF-κB Luciferase Assay | 61.22 ± 3.69 | [3] |
| Ginsenoside Rb2 | HepG2 | NF-κB Luciferase Assay | 37.46 ± 5.01 | [3] |
| Ginsenoside Rg5 | Not Specified | Not Specified | 0.61 | [2] |
| Ginsenoside Rz1 | Not Specified | Not Specified | 0.63 | [2] |
| Ginsenoside Rk1 | Not Specified | Not Specified | 0.75 | [2] |
| Ginsenoside Rd | Not Specified | Not Specified | 3.47 | [2] |
Table 2: Comparative Anti-Inflammatory Activity of Minor Ginsenosides based on NF-κB Inhibition.
Neuroprotective Activity
The neuroprotective effects of ginsenosides are crucial for their potential in treating neurodegenerative diseases. Quantitative comparative data for this compound in this area is currently lacking in the available literature. However, qualitative evidence suggests that various minor ginsenosides, such as Rg5, possess neuroprotective properties.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
MTT Assay for Cell Viability and Proliferation
This protocol is used to assess the cytotoxic effects of ginsenosides on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ginsenoside of interest and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the ginsenoside concentration.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory activity of ginsenosides by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the ginsenoside for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol quantifies the inhibitory effect of ginsenosides on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
Procedure:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation steps as described in the nitric oxide production assay (Section 2.2).
-
Supernatant Collection: After the 24-hour LPS stimulation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves the following steps: a. Coating the microplate with a capture antibody. b. Adding the cell culture supernatants and standards. c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding a substrate to produce a colorimetric signal. f. Stopping the reaction and measuring the absorbance.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition compared to the LPS-only treated cells.
Signaling Pathways
The bioactivity of ginsenosides is often mediated through the modulation of key cellular signaling pathways. While specific data for this compound is limited, the NF-κB and Nrf2 pathways are known to be important targets for other minor ginsenosides.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many ginsenosides exert their anti-inflammatory effects by inhibiting this pathway. For instance, ginsenoside Rg5 has been shown to inhibit the NF-κB signaling pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by minor ginsenosides.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of this pathway by ginsenosides can contribute to their neuroprotective and anti-inflammatory effects. Ginsenoside Rg5 has been identified as a potent agonist of Nrf2.[6]
Caption: Activation of the Nrf2 antioxidant pathway by minor ginsenosides.
Conclusion
This compound demonstrates anti-cancer activity, although the currently available data suggests it may be less potent than some other minor ginsenosides like F1. There is a notable lack of quantitative data directly comparing the anti-inflammatory and neuroprotective effects of this compound with other minor ginsenosides. The potent NF-κB inhibitory and Nrf2 activating properties of other minor ginsenosides like Rg5 highlight the potential for these compounds in drug development. Further research is warranted to fully elucidate the bioactivity profile of this compound, including direct comparative studies against other promising minor ginsenosides and detailed investigation into its mechanisms of action and effects on key signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Ginsenoside Rg5 inhibits cancer cell migration by inhibiting the nuclear factor-κB and erythropoietin-producing hepatocellular receptor A2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Activities of Emerging Rare Ginsenosides F1, Rg5, Rk1, Rh1, and Rg2: From Molecular Mechanisms to Therapeutic Applications [mdpi.com]
- 3. Inhibition of TNF-α-Mediated NF-κB Transcriptional Activity by Dammarane-Type Ginsenosides from Steamed Flower Buds of Panax ginseng in HepG2 and SK-Hep1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg5, a potent agonist of Nrf2, inhibits HSV-1 infection-induced neuroinflammation by inhibiting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of HPLC-DAD Methods for Ginsenoside F5 Analysis
For researchers and professionals in drug development, the accurate quantification of ginsenosides like F5 is critical. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely adopted method for this purpose due to its simplicity and affordability.[1] This guide provides a comprehensive validation of an HPLC-DAD method for ginsenoside F5 analysis, comparing its performance with alternative methods and offering detailed experimental protocols.
Method Validation: HPLC-DAD for this compound
A robust analytical method requires thorough validation to ensure reliable and reproducible results. Key validation parameters for an HPLC-DAD method for this compound are summarized below.
Table 1: Validation Parameters for HPLC-DAD Analysis of this compound
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.021 mg/mL[2] |
| Limit of Quantification (LOQ) | 0.052 mg/mL[2] |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95-105% |
| Specificity | Peak purity > 0.99 |
Note: The values presented are typical and may vary based on the specific instrumentation and experimental conditions.
Comparative Analysis: HPLC-DAD vs. Alternative Methods
While HPLC-DAD is a workhorse for ginsenoside analysis, other techniques offer distinct advantages, particularly in terms of sensitivity and speed. This section compares the performance of HPLC-DAD with Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-HRMS/MS).
Table 2: Performance Comparison of HPLC-DAD and UPLC-HRMS/MS for Ginsenoside Analysis
| Parameter | HPLC-DAD-ESI-MS | UPLC-HRMS/MS |
| Analysis Time | ~18 minutes for 10 ginsenosides[3][4] | ~6 minutes for 10 ginsenosides[3][4] |
| Limit of Quantification (LOQ) | 0.2–1.9 μg/g[1][3][4][5] | 0.269–6.640 ng/g[1][3][4][5] |
| Solvent Consumption | Higher | Lower |
| Accuracy | High | High[1][3][4] |
| Precision | High | High[1][3][4] |
UPLC-HRMS/MS demonstrates significantly shorter analysis times and lower limits of quantification, making it a superior choice for high-throughput screening and trace analysis.[3][4] However, HPLC-DAD remains a cost-effective and reliable option for routine quantitative analysis where ultra-high sensitivity is not the primary requirement.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline the key experimental protocols for the HPLC-DAD method.
Sample Preparation
-
Extraction: Weigh 1.0 g of the powdered sample (e.g., Panax ginseng flower buds) and add 50 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
HPLC-DAD Method
-
Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the decision-making process for method selection.
References
- 1. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Ginsenoside F5 Quantification: An Overview of Validated Analytical Methods
The primary techniques for ginsenoside F5 quantification include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods, each with distinct advantages and limitations, have been validated for their performance in terms of linearity, sensitivity, precision, and accuracy.
Comparative Analysis of Quantitative Methodologies
The selection of an appropriate analytical method for this compound quantification is contingent on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the performance characteristics of commonly employed methods as reported in various studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Ginsenoside Quantification
| Parameter | Method 1 (RP-HPLC/UV)[1] | Method 2 (HPLC-PDA)[2] |
| Linearity (r²) | >0.999 | Not explicitly stated for F5, but >0.999 for other ginsenosides |
| Limit of Detection (LOD) | 0.021 mg/mL | Not available for F5 |
| Limit of Quantification (LOQ) | 0.052 mg/mL | Not available for F5 |
| Precision (RSD%) | Intra-day: <2.1%, Inter-day: <4.5% | 0.20% to 2.12% (for 12 ginsenosides) |
| Accuracy (Recovery %) | 98.2% - 102.5% | 95% to 105% (for 12 ginsenosides) |
Table 2: Performance Characteristics of LC-MS Methods for Ginsenoside Quantification
| Parameter | Method 3 (UPLC-HRMS)[3] | Method 4 (LC-MS/MS)[4][5] | Method 5 (UPLC-HRMS-MS/MS)[6][7] |
| Linearity (r²) | 0.9924 to 0.9998 | Not explicitly stated for F5 | High accuracy and precision reported |
| Limit of Detection (LOD) | 0.003–0.349 ng/mL (for 25 ginsenosides) | Not available for F5 | 0.07 - 0.63 µg/g (for 9 ginsenosides) |
| Limit of Quantification (LOQ) | 0.015–1.163 ng/mL (for 25 ginsenosides) | 0.5 ng/mL (for 13 ginsenosides) | 0.269–6.640 ng/g |
| Precision (RSD%) | <3.86% | Intra-day & Inter-day: <15% | Repeatability: 0.31–2.67%, Intermediate: 1.67–9.18% |
| Accuracy (Recovery %) | Not explicitly stated | 85% - 115% | 101.64% - 114.32% |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and validation of analytical results across different laboratories. Below are summaries of the experimental protocols for the compared methods.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC/UV)[1]
-
Sample Preparation: Crude extracts of flower buds of Panax ginseng were prepared.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C-18.
-
Mobile Phase: A ternary mobile phase of acetonitrile–water–phosphoric acid (28:71:1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 203 nm.
-
Method 2: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)[2]
-
Sample Preparation: Red ginseng powder and extract were used.
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Flow Rate: Not specified.
-
Detection: Photodiode Array (PDA) detector.
-
Method 3: Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)[3]
-
Sample Preparation: Extraction from Panax ginseng roots.
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with 0.1% aqueous formate and acetonitrile.
-
Detection: High-Resolution Mass Spectrometry.
-
Method 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5]
-
Sample Preparation: Extraction from various matrices including ginseng root and dietary supplements.[4] For plasma samples, liquid-liquid extraction with methyl tert-butyl ether (MTBE) was employed.[5]
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: Tandem mass spectrometry, with one method using [M + Cs]⁺ as the molecular ion and another using multiple reaction monitoring (MRM).[4]
-
Method 5: Ultra-Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UPLC-HRMS-MS/MS)[6][7]
-
Sample Preparation: Extraction from American ginseng root residue using 80% ethanol.[7]
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18.
-
Mobile Phase: Gradient elution with ammonium acetate and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Detection: Selected Reaction Monitoring (SRM) mode.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow for this compound quantification and a logical flow for method selection.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of two methods for ginsenosides quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Ginsenoside F5 Content in Different Panax Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of ginsenoside F5 content in various Panax species, targeting researchers, scientists, and drug development professionals. The information presented herein is based on available scientific literature and aims to offer a comprehensive overview for further research and development.
Executive Summary
This compound, a protopanaxatriol (PPT) type saponin found in plants of the Panax genus, has garnered interest for its potential pharmacological activities. This guide summarizes the current knowledge on the quantitative distribution of this compound across different Panax species and various plant parts. While data for Panax ginseng is available, a comprehensive quantitative comparison across all major Panax species is limited in the current body of scientific literature. This report also details the experimental protocols for the extraction and quantification of this compound and illustrates its biosynthetic pathway.
Data Presentation: this compound Content
Quantitative data for this compound is most prominently reported for Panax ginseng, particularly in the flower buds and berries. Currently, there is a lack of specific quantitative data for this compound in other major species such as Panax quinquefolius (American Ginseng) and Panax notoginseng in the available literature.
| Panax Species | Plant Part | This compound Content (mg/g) | Reference |
| Panax ginseng C.A. Meyer | Flower Buds | 4.21 ± 0.04 | [1] |
| Panax ginseng C.A. Meyer | Berries | 3.3 | [2] |
| Panax quinquefolius L. | Not Quantified | Present, but not quantified | |
| Panax notoginseng (Burk.) F.H. Chen | Not Quantified | Not specifically reported |
Experimental Protocols
The following is a generalized protocol for the extraction and quantification of this compound from Panax plant material, based on methodologies described in the scientific literature.
Sample Preparation and Extraction
-
Grinding: Dried plant material (e.g., flower buds, berries, leaves, roots) is finely ground into a homogenous powder.
-
Extraction Solvent: A common solvent for ginsenoside extraction is 70-80% methanol or ethanol in water.
-
Extraction Method:
-
Reflux Extraction: The powdered sample is mixed with the extraction solvent and heated under reflux for a specified period (e.g., 2-4 hours). This process is typically repeated 2-3 times to ensure complete extraction.[1]
-
Ultrasonic-Assisted Extraction (UAE): The sample is suspended in the extraction solvent and subjected to ultrasonic waves for a defined time and temperature. This method can enhance extraction efficiency.
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification (Optional, for isolation of pure F5)
-
Solid-Phase Extraction (SPE): The crude extract can be passed through a C18 SPE cartridge to remove highly polar impurities. The ginsenoside-rich fraction is eluted with a higher concentration of methanol or acetonitrile.
-
Column Chromatography: Further purification can be achieved using silica gel or reversed-phase (C18) column chromatography with a gradient elution system (e.g., acetonitrile-water or methanol-water).
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV detector is commonly used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed for the separation of ginsenosides.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of water (often with a small amount of acid like phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.[1]
-
Detection: UV detection is typically set at a low wavelength, around 203 nm, where ginsenosides exhibit absorbance.[1]
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration by interpolating from the calibration curve.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For more sensitive and specific quantification, UPLC coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) can be utilized. This method allows for the accurate identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern, in addition to its retention time.
Mandatory Visualization
Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound, a protopanaxatriol-type ginsenoside. The pathway begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of enzymatic modifications.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Quantification
This diagram outlines the key steps involved in the quantification of this compound from Panax species.
Caption: Workflow for this compound quantification.
Conclusion and Future Directions
The available data indicates that the flower buds and berries of Panax ginseng are significant sources of this compound. However, there is a clear gap in the literature regarding the quantitative content of this specific ginsenoside in other commercially important Panax species. Future research should focus on a systematic, comparative quantification of this compound across a wider range of Panax species and their various parts. Such studies would provide a more complete picture of its distribution and help in identifying high-yielding sources for potential pharmaceutical applications. Furthermore, the elucidation of the specific UDP-glycosyltransferase responsible for the final step in this compound biosynthesis would be invaluable for metabolic engineering and synthetic biology approaches to its production.
References
- 1. Isolation, Purification and Quantification of this compound and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Unnatural Ginsenosides Using a Promiscuous UDP-Glucosyltransferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of ginsenoside F5 and its related compounds, focusing on their anti-inflammatory, anti-cancer, and anti-aging properties. By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of how subtle structural modifications in these ginsenosides influence their biological activities.
Structural Comparison of this compound and Related Compounds
This compound belongs to the protopanaxadiol (PPD) group of ginsenosides, characterized by a dammarane steroid backbone. Its biological activity is often compared with other structurally similar ginsenosides, such as Rg5, Rk1, and F4. The key structural differences lie in the type and position of sugar moieties and the configuration of the double bond at the C-20 position.
| Compound | Aglycone Type | Glycosylation at C-3 | Double Bond Position |
| This compound | PPD | Two glucose residues | Δ20(22) |
| Ginsenoside Rg5 | PPD | Two glucose residues | Δ20(22) |
| Ginsenoside Rk1 | PPD | Two glucose residues | Δ20(21) |
| Ginsenoside F4 | PPT | Glucose-(2-1)-rhamnose at C-6 | Δ20(22) |
PPD: Protopanaxadiol, PPT: Protopanaxatriol
Comparative Biological Activities
The subtle structural variations among these ginsenosides lead to significant differences in their biological effects. The following sections and tables summarize the available quantitative data for their anti-inflammatory, anti-cancer, and anti-aging activities.
Anti-Inflammatory Activity
Ginsenosides, particularly the less polar derivatives like F5 and its analogs, have demonstrated potent anti-inflammatory effects. A key mechanism is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation. This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).
Table 1: Comparative Anti-Inflammatory Activity (IC50 values in µM)
| Compound | NF-κB Inhibition (HepG2 cells)[1] |
| This compound | Data not available |
| Ginsenoside Rg5 | 0.61 |
| Ginsenoside Rk1 | 0.75 |
| Ginsenoside Rd | 3.47 |
Anti-Cancer Activity
The cytotoxic effects of ginsenosides against various cancer cell lines are a primary focus of research. The mechanism often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways and apoptosis-related proteins.
Table 2: Comparative Cytotoxicity (IC50 values in µM)
| Compound | HT1080 (Fibrosarcoma)[3] | Various Cancer Cell Lines[4] |
| This compound | Data not available | Data not available |
| 20(S)-Protopanaxadiol (Aglycone of F5) | 76.78 ± 2.24 (48 hr) | - |
| Hydrolyzed PPD-type ginsenosides | - | Generally more potent than original ginsenosides |
Note: Data on the direct cytotoxic IC50 values for this compound is limited. However, studies on its aglycone, 20(S)-protopanaxadiol, and hydrolyzed mixtures of PPD-type ginsenosides indicate that the less glycosylated forms exhibit stronger anti-cancer activity.[4]
The induction of apoptosis is a key anti-cancer mechanism. This often involves the regulation of the Bcl-2 family of proteins, where a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax shifts the cellular balance towards cell death. While direct comparative data for F5 is scarce, studies on related ginsenosides like Rh2 demonstrate this modulatory effect.[5][6]
Anti-Aging Activity
A study on the nematode Caenorhabditis elegans provided a direct comparison of the anti-aging effects of this compound and its analogs.
Table 3: Comparative Anti-Aging Effects in C. elegans
| Compound (0.05 mM) | Mean Lifespan Extension (%) |
| This compound | Data not available in this format |
| Ginsenoside Rg5 | 11.39 |
| Ginsenoside Rk1 | 15.90 |
| Ginsenoside F4 | 13.32 |
Note: The study indicated that ginsenosides with two glucose residues (Rg5 and Rk1) showed superior activity in improving muscle function and enhancing anti-oxidant stress compared to those with glucose-rhamnose residues (F4). Furthermore, compounds with a double bond at Δ20(22) (Rg5 and F4) had better effects than those with a double bond at Δ20(21) (Rk1).[7]
Signaling Pathways
The biological activities of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.
Anti-Inflammatory Signaling: NF-κB Pathway
Ginsenosides exert their anti-inflammatory effects primarily by inhibiting the NF-κB pathway. Upon stimulation by inflammatory signals like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS and COX-2. Ginsenosides like Rg5 and Rk1 have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by ginsenosides.
Anti-Cancer Signaling: PI3K/Akt and Apoptosis Pathways
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. Ginsenosides can induce apoptosis by inhibiting the PI3K/Akt pathway. Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad and promotes the expression of others like Bax, leading to the activation of caspases and ultimately, apoptosis.
Caption: Modulation of the PI3K/Akt and apoptosis pathways by ginsenosides.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on ginsenosides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of ginsenosides on the viability and proliferation of cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ginsenoside (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator, by cells in response to an inflammatory stimulus and the inhibitory effect of ginsenosides.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of the ginsenoside for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Western Blot Analysis for Signaling Proteins
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-Akt, Akt, Bcl-2, Bax) following treatment with ginsenosides.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size through gel electrophoresis and transferred to a membrane.
Protocol:
-
Protein Extraction: Treat cells with ginsenosides for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples (20-40 µg) by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its structurally related compounds, particularly Rg5 and Rk1, are potent bioactive molecules with significant anti-inflammatory, anti-cancer, and anti-aging potential. The structure-activity relationship appears to be influenced by the nature of the glycosidic substitutions and the stereochemistry at the C-20 position. Specifically, a lower number of sugar moieties and a Δ20(22) double bond configuration seem to be favorable for enhanced biological activity.
However, a notable gap in the current literature is the lack of direct, quantitative comparative studies involving this compound. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the IC50 values of this compound with its analogs in various cancer cell lines and inflammatory models.
-
Mechanistic Elucidation for F5: In-depth investigation of the specific signaling pathways modulated by this compound to confirm if they align with those of its close analogs.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic profiles of purified this compound in animal models of inflammation, cancer, and aging.
A more thorough understanding of the structure-activity relationship of this compound will be instrumental in guiding the development of novel and more effective therapeutic agents derived from this class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Ginsenoside Profiles: Antioxidant, Antiproliferative, and Antigenotoxic Activities of Ginseng Extracts of Fine and Main Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginseng fruit rare saponins (GFRS) improved inflammatory response: In vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rh2 induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ginsenoside F5: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Ginsenoside F5, a minor protopanaxadiol (PPD)-type saponin found in Panax ginseng, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the currently understood in vitro and in vivo effects of this compound and its isomer, ginsenoside Rg5. Due to the limited availability of studies focusing specifically on this compound, data from its structural isomer, Rg5, is included as a proxy to provide a more comprehensive, albeit indirect, understanding of its potential biological activities.
Data Presentation: Quantitative Effects
The following tables summarize the quantitative data available for this compound and its isomer, Rg5, from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Ginsenoside Rg5 (Isomer of F5)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MHCC-97H | Human Liver Cancer | 4.937 µg/mL | 48 hours | [1] |
Table 2: In Vitro Apoptosis Induction by Ginsenoside Rg5 (Isomer of F5) in MHCC-97H Cells
| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Time Point | Reference |
| Control | - | Not specified | Not specified | 4 hours | [1] |
| Ginsenoside Rg5 | 7.5 µg/mL | 13.15 | 65.89 | 4 hours | [1] |
Table 3: In Vivo Effects of Ginsenoside Rg5 (Isomer of F5) in a High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease (NAFLD) Mouse Model
| Parameter | Treatment Group (Rg5) | Dosage | Duration | Outcome | Reference |
| Body Weight | Significantly lower vs. HFD group | 50 and 100 mg/kg/day | 12 weeks | Ameliorated weight gain | [2][3] |
| Serum ALT & AST | Significantly lower vs. HFD group | 50 and 100 mg/kg/day | 12 weeks | Reduced liver injury markers | [2] |
| Hepatic Triglycerides | Significantly lower vs. HFD group | 50 and 100 mg/kg/day | 12 weeks | Decreased lipid accumulation | [2] |
| Gut Microbiota | Increased Bacteroides & Akkermansia | 50 and 100 mg/kg/day | 12 weeks | Modulated gut dysbiosis | [2][3] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay) for IC50 Determination
Human liver cancer cells (MHCC-97H) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of ginsenoside Rg5 for 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[1]
In Vitro Apoptosis Analysis (Annexin V-FITC/PI Staining)
MHCC-97H cells were treated with ginsenoside Rg5 (7.5 µg/mL) for 4 hours. The cells were then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated in the dark. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
In Vivo Nonalcoholic Fatty Liver Disease (NAFLD) Mouse Model
Male C57BL/6J mice were fed a high-fat diet (HFD) to induce NAFLD. The mice were concurrently treated with ginsenoside Rg5 (50 and 100 mg/kg/day) or a vehicle control via oral gavage for 12 weeks. Body weight, food intake, and various biochemical parameters including serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and hepatic triglyceride levels were measured. At the end of the study, liver tissues were collected for histological analysis, and fecal samples were collected for 16S rRNA sequencing to analyze the gut microbiota composition.[2][3]
Mandatory Visualization
Signaling Pathways
Caption: Postulated signaling pathways for this compound/Rg5 in vitro and in vivo.
Experimental Workflow
References
- 1. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of Ginsenoside Rk1 and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg5 Activates the LKB1/AMPK/mTOR Signaling Pathway and Modifies the Gut Microbiota to Alleviate Nonalcoholic Fatty Liver Disease Induced by a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ginsenoside F5 and Protopanaxadiol (PPD) for Researchers and Drug Development Professionals
An objective analysis of two promising ginsenoside compounds, Ginsenoside F5 and Protopanaxadiol (PPD), in the context of cancer research. This guide synthesizes available experimental data on their mechanisms of action, cytotoxic effects, and pharmacokinetic profiles to aid researchers in their drug development endeavors.
Ginsenosides, the active saponins in ginseng, have long been a subject of scientific scrutiny for their therapeutic potential. Among the myriad of these compounds, this compound and the aglycone Protopanaxadiol (PPD) have emerged as noteworthy candidates in oncology research. This guide provides a comprehensive head-to-head comparison of their biological activities, supported by experimental data, to inform further investigation and development.
At a Glance: Key Differences
| Feature | This compound | Protopanaxadiol (PPD) |
| Primary Source | Flower buds of Panax ginseng | A metabolite of PPD-type ginsenosides |
| General Activity | Induces apoptosis and inhibits proliferation | Induces apoptosis, cell cycle arrest, and inhibits proliferation |
| Potency (IC50) | 62.4 µM (antiproliferation)[1] | 1.40 µM - 44.5 µM (across various cancer cell lines)[2][3] |
| Bioavailability | Data not available | Oral bioavailability in rats: ~36.8% - 48.12%; in dogs: ~11.0%[4][5][6][7] |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its anti-cancer effects through the induction of apoptosis. Experimental evidence demonstrates that it causes chromatin condensation and an increase in the sub-G1 hypodiploid cell population, which are characteristic markers of apoptosis[1]. The specific signaling cascades involved in F5-induced apoptosis are not yet fully elucidated.
Protopanaxadiol (PPD) , on the other hand, has been shown to modulate multiple signaling pathways implicated in cancer progression. Its mechanisms are more extensively studied and involve the inhibition of pro-survival pathways and the activation of apoptotic signals. PPD has been reported to inhibit the NF-κB, JNK, and MAPK/ERK signaling pathways[2]. Furthermore, it can downregulate the expression of anti-apoptotic proteins Mcl-1 and Bcl-xL, leading to apoptosis in acute myeloid leukemia cells[3]. Some studies also suggest that PPD's effects are mediated through the PI3K/Akt and STAT3/NF-κB signaling pathways[8].
Below is a diagram illustrating the known signaling pathways affected by Protopanaxadiol.
Comparative Cytotoxicity
The cytotoxic effects of this compound and PPD have been evaluated in various cancer cell lines. PPD generally exhibits a higher potency across a broader range of cancer types.
Table 1: Comparative IC50 Values of this compound and Protopanaxadiol (PPD) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | 62.4 (antiproliferation) | [1] |
| Protopanaxadiol (PPD) | HCT116 | Colon Cancer | 4.69 | [2] |
| SW480 | Colon Cancer | 8.99 | [2] | |
| MDA-MB-468 | Breast Cancer | 7.64 | [2] | |
| MDA-MB-231 | Breast Cancer | 4.49 | [2] | |
| PC3 | Prostate Cancer | 1.40 | [2] | |
| DU145 | Prostate Cancer | 4.71 | [2] | |
| MG63 | Osteosarcoma | 5.17 | [2] | |
| 143B | Osteosarcoma | 8.36 | [2] | |
| MOLM-13 | Acute Myeloid Leukemia | 29.5 | [3] | |
| THP-1 | Acute Myeloid Leukemia | 44.5 | [3] | |
| MV4-11 | Acute Myeloid Leukemia | 32.5 | [3] | |
| Int-407 | Human Embryonic | ~50 (23 µg/ml) | [9] | |
| Caco-2 | Colon Adenocarcinoma | ~52 (24 µg/ml) | [9] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Pharmacokinetic Profiles
The bioavailability and metabolic fate of a compound are critical for its potential as a therapeutic agent. While pharmacokinetic data for this compound is limited, PPD has been studied more extensively as it is a common metabolite of other ginsenosides.
Table 2: Pharmacokinetic Parameters of Protopanaxadiol (PPD)
| Species | Administration Route | Dose | Tmax (h) | Cmax (µg/ml) | Absolute Bioavailability (%) | Reference |
| Rat | Oral | 75 mg/kg | 1.82 | 1.04 | 48.12 | [10] |
| Rat | - | - | - | - | 36.8 | [6] |
| Dog | Oral | - | - | - | 11.0 | [4] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.
The oral bioavailability of PPD is notably higher than many of its parent ginsenosides, which often have poor absorption. This is attributed to the deglycosylation by intestinal microflora, which enhances its lipophilicity and subsequent absorption[5].
Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
The half-maximal inhibitory concentration (IC50) values are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for a Typical MTT Assay:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or PPD. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Pharmacokinetic Study Protocol (In Vivo)
Pharmacokinetic parameters are typically determined through in vivo studies in animal models, such as rats or dogs.
General Protocol:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: A known dose of the compound (this compound or PPD) is administered, typically via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and bioavailability, using appropriate software.
Conclusion and Future Directions
This comparative guide highlights that Protopanaxadiol (PPD) is a more extensively studied and, based on available data, a more potent anti-cancer agent than this compound across a variety of cancer cell lines. Its well-defined mechanisms of action and favorable pharmacokinetic profile make it a compelling candidate for further preclinical and clinical development.
This compound, while showing promise in inducing apoptosis, requires more in-depth investigation. Future research should focus on:
-
Elucidating the specific apoptotic pathways activated by this compound.
-
Determining its IC50 values in a broader range of cancer cell lines to understand its spectrum of activity.
-
Conducting in vivo pharmacokinetic studies to assess its bioavailability and metabolic fate.
A direct, controlled experimental comparison of these two compounds under identical conditions would be invaluable to definitively ascertain their relative therapeutic potential. For researchers in the field of oncology drug discovery, both this compound and PPD represent intriguing natural products with the potential to be developed into novel anti-cancer therapies.
References
- 1. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo metabolism, pharmacokinetics, and pharmacological activities of ginsenosides from ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-clinical pharmacokinetic behavior of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protopanaxadiol - Wikipedia [en.wikipedia.org]
- 8. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Differentiating Asian and American Ginseng: A Comparative Guide Based on Ginsenoside F5 and Other Key Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asian ginseng (Panax ginseng) and American ginseng (Panax quinquefolius), with a specific focus on the ginsenoside F5 profile and other key chemical markers. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the accurate identification and differentiation of these two prominent medicinal herbs.
Introduction
Asian and American ginseng are two of the most widely recognized and utilized species within the Panax genus. While they share overlapping therapeutic properties, their distinct pharmacological effects are largely attributed to the qualitative and quantitative differences in their ginsenoside composition.[1][2] Ginsenosides are triterpenoid saponins that serve as the primary bioactive constituents of ginseng.[2] Accurate differentiation between the two species is critical for standardized research, effective drug development, and ensuring the quality and efficacy of herbal products. This guide focuses on this compound as a potential marker, alongside other established differentiating saponins.
Quantitative Comparison of Key Ginsenosides
While this compound is not traditionally a primary marker for differentiating Asian and American ginseng, available data on its concentration, particularly in specific plant parts, can contribute to a more detailed chemical profile. The following table summarizes the quantitative data for this compound in Asian ginseng flower buds and provides a broader comparison of other key ginsenosides that are well-established differentiators.
| Ginsenoside | Asian Ginseng (Panax ginseng) | American Ginseng (Panax quinquefolius) | Key Differentiation Point |
| This compound | 4.21 mg/g (in flower buds)[3] | Present, but quantitative data in comparable parts is not readily available in the literature. It has been identified in steamed P. quinquefolius.[4] | Higher concentration documented in specific parts of Asian ginseng. |
| Ginsenoside Rf | Present (Marker Compound)[2] | Absent[5] | A primary chemical marker for identifying Asian ginseng. |
| Pseudoginsenoside F11 | Absent | Present (Marker Compound)[2] | A primary chemical marker for identifying American ginseng. |
| Ginsenoside Rg1 | High concentration | Low concentration (in most chemotypes)[6] | The ratio of Rg1 to Rb1 is a key differentiator. |
| Ginsenoside Rb1 | Lower to moderate concentration | High concentration[6] | Contributes to the different pharmacological effects (stimulating vs. calming). |
| Total Ginsenosides | 20-40 g/kg[2] | 40-60 g/kg[2] | American ginseng generally has a higher total ginsenoside content. |
Experimental Protocols
Accurate quantification of ginsenosides is paramount for the reliable differentiation of ginseng species. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[7][8]
Sample Preparation: Extraction of Ginsenosides
This protocol is a generalized procedure based on common laboratory practices for extracting ginsenosides for HPLC analysis.
Materials:
-
Dried ginseng sample (root, leaves, or flower buds)
-
70% Methanol or Ethanol
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Grind the dried ginseng sample into a fine powder.
-
Weigh approximately 1.0 g of the powdered sample and place it in a flask.
-
Add 25 mL of 70% methanol to the flask.
-
Perform ultrasonic extraction for 30-60 minutes at room temperature.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Quantification of this compound by HPLC-UV
The following protocol is based on a validated method for the quantification of this compound.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C-18 column (or equivalent)
-
Mobile Phase: A ternary mobile phase of acetonitrile–water–phosphoric acid (28:71:1, v/v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 203 nm[3]
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the prepared ginseng sample extract and the calibration standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing Ginsenoside Signaling Pathways
Ginsenosides exert their pharmacological effects by modulating various intracellular signaling pathways. A key pathway influenced by many ginsenosides is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.
Caption: Inhibition of the NF-κB signaling pathway by ginsenosides.
Conclusion
The differentiation of Asian and American ginseng can be effectively achieved through a comprehensive analysis of their ginsenoside profiles. While this compound may not be a primary differentiating marker, its higher concentration in certain parts of Panax ginseng adds another layer to the chemical fingerprinting of the species. For definitive identification, a multi-component analysis focusing on the presence or absence of marker compounds like ginsenoside Rf and pseudoginsenoside F11, along with the ratios of major ginsenosides such as Rg1 and Rb1, is recommended. The standardized experimental protocols provided in this guide offer a reliable framework for researchers to conduct their own comparative analyses. Understanding the distinct chemical compositions is fundamental to elucidating the specific pharmacological activities of each ginseng type and advancing their therapeutic applications.
References
- 1. A review for discovering bioactive minor saponins and biotransformative metabolites in Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenosides from American ginseng: Chemical and pharmacological diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Ginsenoside Components of Various Tissues of New Zealand Forest-Grown Asian Ginseng (Panax Ginseng) and American Ginseng (Panax Quinquefolium L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Investigation of Ginsenosides in the Steamed Panax quinquefolius with Different Processing Conditions Using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. American Ginseng (Panax quinquefolium L.) as a Source of Bioactive Phytochemicals with Pro-Health Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Comprehensive Investigation of Ginsenosides in the Steamed Panax quinquefolius with Different Processing Conditions Using LC-MS [mdpi.com]
- 8. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ginsenoside F5 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of ginsenoside F5, a triterpene saponin utilized in various research applications. Adherence to these guidelines will help ensure a safe laboratory environment and responsible environmental stewardship.
Immediate Safety and Logistical Information
This compound, while not classified as a hazardous substance under all regulations, should be handled with care as its chemical, physical, and toxicological properties have not been exhaustively investigated[1]. It is prudent to treat it as potentially harmful if ingested, inhaled, or absorbed through the skin[1].
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[1].
-
Respiratory Protection: In case of handling that may generate dust, a NIOSH/MSHA-approved respirator is recommended[1].
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood[2].
-
Storage: Store this compound in a cool, dry, and dark place[1]. Recommended storage temperatures are often between 0-10°C or even -20°C for long-term stability[1][2].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information regarding this compound.
| Property | Value/Instruction | Source |
| Molecular Formula | C41H70O13 | [1] |
| Molecular Weight | 770.99 g/mol | [3] |
| Appearance | White powder | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO | [1][3] |
| Storage Temperature | 0-10°C (cool and desiccated) or -20°C (long-term) | [1][2][4] |
| Primary Disposal Route | Incineration | [1] |
Operational Plan for Proper Disposal
The recommended disposal method for this compound involves chemical incineration. This procedure must be carried out in accordance with all federal, state, and local environmental regulations[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash[5][6].
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Treat all this compound waste, including pure compound, contaminated materials (e.g., weighing paper, pipette tips), and solutions, as hazardous chemical waste[5].
-
Collect solid and liquid waste in separate, clearly labeled, and compatible containers[7]. The original container may be used if it is in good condition[8].
-
Ensure waste containers are kept securely closed except when adding waste[5][9].
-
-
Preparing for Disposal (Incineration):
-
The Safety Data Sheet for this compound specifies dissolving or mixing the material with a combustible solvent before incineration[1].
-
Select a suitable combustible solvent in which this compound is soluble, such as ethanol or methanol.
-
Carefully dissolve the this compound waste in the solvent within a designated chemical fume hood.
-
-
Storage and Labeling of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[8][9].
-
The SAA must be at or near the point of waste generation and inspected weekly for leaks[8][9].
-
Properly label the waste container with "Hazardous Waste" and the full chemical name ("this compound in [Solvent Name]").
-
-
Arranging for Professional Disposal:
-
Disposal of Empty Containers:
-
A container that held this compound may be hazardous as it retains product residue[1].
-
For containers of non-acutely hazardous chemicals, once they are completely empty with as little residue as possible, deface the chemical label and dispose of them as regular trash[5].
-
If your institution's policy or the specific waste is deemed acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste[5].
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sc-victory.com [sc-victory.com]
- 2. carlroth.com [carlroth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
